molecular formula C27H30O16 B2428467 Sinocrassoside C1

Sinocrassoside C1

Cat. No.: B2428467
M. Wt: 610.5 g/mol
InChI Key: QYECIBJZFSVSHH-CPBWYJGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has been reported in Sinocrassula indica and Sedum sarmentosum with data available.

Properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)40-12-6-11(30)14-18(34)25(43-27-22(38)20(36)16(32)13(7-28)41-27)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19-22,26-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19+,20-,21+,22+,26-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYECIBJZFSVSHH-CPBWYJGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sinocrassula indica: A Promising Reservoir of Bioactive Flavonol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinocrassula indica, a succulent plant belonging to the Crassulaceae family, has garnered significant attention in recent years as a rich source of unique and biologically active flavonol glycosides.[1][2][3] Traditionally used in Chinese folk medicine, modern phytochemical investigations have unveiled a diverse array of acylated flavonol glycosides, collectively named sinocrassosides, which have demonstrated promising pharmacological activities. This technical guide provides an in-depth overview of the flavonol glycosides isolated from Sinocrassula indica, their potential therapeutic applications, detailed experimental protocols for their extraction and analysis, and a summary of their interactions with key biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of these natural compounds.

Flavonol Glycosides Identified in Sinocrassula indica

Numerous studies have led to the isolation and structural elucidation of a variety of novel acylated flavonol glycosides from the whole plant of Sinocrassula indica. These compounds are primarily derivatives of the flavonols kaempferol and quercetin, featuring complex glycosylation and acylation patterns. While comprehensive quantitative data on the concentration of each compound in the plant material is not extensively available in the current literature, the identified compounds are summarized in Table 1.

Table 1: Acylated Flavonol Glycosides Isolated from Sinocrassula indica

Compound NameFlavonol AglyconeGlycosidic MoietyAcyl Group(s)Reference
Sinocrassoside A₁Kaempferol3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside4''-O-acetyl
Sinocrassoside A₂Kaempferol3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside3''-O-acetyl
Sinocrassoside B₁Quercetin3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside4''-O-acetyl
Sinocrassoside B₂Quercetin3-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside3''-O-acetyl
Sinocrassoside A₃Kaempferol3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-(S)-2-methylbutyryl[2]
Sinocrassoside A₄Kaempferol3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-(E)-2-methyl-2-butenoyl[2]
Sinocrassoside A₅Kaempferol3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-isovaleryl[2]
Sinocrassoside A₆Kaempferol3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-benzoyl[2]
Sinocrassoside A₇Kaempferol3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-acetyl[2]
Sinocrassoside B₃Quercetin3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-(S)-2-methylbutyryl[2]
Sinocrassoside B₄Quercetin3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-isovaleryl[3]
Sinocrassoside B₅Quercetin3-O-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside3'''-O-(E)-2-methyl-2-butenoyl[3]
Sinocrassoside C₁Kaempferol3-O-β-D-(3-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[3]
Sinocrassoside D₁Kaempferol3-O-β-D-(2-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[3]
Sinocrassoside D₂Kaempferol3-O-β-D-(4-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[3]
Sinocrassoside D₃Kaempferol3-O-β-D-(6-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[3]
Sinocrassoside A₁₃Kaempferol3-O-β-D-(2-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[4]
Sinocrassoside B₆Quercetin3-O-β-D-(3-O-acetyl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[4]
Sinocrassoside B₇Quercetin3-O-β-D-(3-O-isovaleryl)glucopyranosyl-7-O-α-L-rhamnopyranosideNot specified[4]
Sinocrassoside D₄Kaempferol3-O-α-L-(3-O-(S)-2-methylbutyryl)rhamnopyranosyl-7-O-α-L-rhamnopyranosideNot specified[4]

Experimental Protocols

The following sections outline a representative methodology for the extraction, isolation, and characterization of flavonol glycosides from Sinocrassula indica, based on protocols described in the scientific literature.

Plant Material and Extraction

A general workflow for the extraction and isolation of flavonol glycosides from Sinocrassula indica is depicted in the following diagram.

Extraction_Workflow plant_material Whole plant of Sinocrassula indica (air-dried and powdered) extraction Methanolic Extraction (reflux) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract suspension Suspension in H₂O crude_extract->suspension partition Solvent Partitioning suspension->partition fractions Fractions (e.g., n-hexane, EtOAc, n-BuOH) partition->fractions chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel, ODS) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc isolated_compounds Isolated Flavonol Glycosides prep_hplc->isolated_compounds

Caption: General workflow for the extraction and isolation of flavonol glycosides.

Detailed Methodology:

  • Plant Material Preparation: The whole plants of Sinocrassula indica are collected, washed, air-dried, and then pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with methanol, typically through refluxing for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The flavonol glycosides are typically enriched in the EtOAc and n-BuOH fractions.

  • Column Chromatography: The enriched fractions are subjected to various column chromatography techniques for further separation. Common stationary phases include Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing mixtures of flavonol glycosides are further purified using preparative HPLC, often on a C18 column, with a mobile phase typically consisting of acetonitrile and water, to yield pure compounds.

Structural Elucidation

The structures of the isolated flavonol glycosides are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms and the positions of glycosylation and acylation.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the flavonoid skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Quantitative Analysis by HPLC

A representative workflow for the quantitative analysis of flavonol glycosides is presented below.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Extraction and Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System (C18 column, Diode Array Detector) separation Chromatographic Separation hplc_system->separation mobile_phase Mobile Phase (Gradient of Acetonitrile and Water with Acid) mobile_phase->separation injection->separation detection Detection (UV at specific wavelengths) separation->detection data_analysis Data Analysis (Peak Identification and Quantification) detection->data_analysis

Caption: Workflow for quantitative HPLC analysis of flavonol glycosides.

Detailed Methodology:

  • Standard Preparation: Standard solutions of the isolated flavonol glycosides are prepared in methanol at various known concentrations to generate a calibration curve.

  • Sample Preparation: A known amount of the dried plant powder or extract is extracted with methanol, sonicated, and then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with a small amount of acid (e.g., 0.1% formic acid) and mobile phase B consisting of acetonitrile.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the characteristic wavelengths for flavonols (around 280 nm and 350 nm).

  • Quantification: The concentration of each flavonol glycoside in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Signaling Pathways

Extracts of Sinocrassula indica and its isolated flavonol glycosides have been reported to exhibit several significant biological activities, suggesting their potential as therapeutic agents.

Hypoglycemic Effects and Insulin Signaling

Methanolic extracts of Sinocrassula indica have been shown to inhibit the increase in serum glucose levels in animal models of diabetes. This effect is thought to be mediated, at least in part, through the inhibition of intestinal sugar absorption. The potential interaction with the insulin signaling pathway is a key area of interest for drug development.

Insulin_Signaling cluster_cell Target Cell IR Insulin Receptor IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->IR Binds and Activates SI_Flavonols Sinocrassula indica Flavonol Glycosides SI_Flavonols->IR Potential Positive Modulation

Caption: Postulated interaction with the insulin signaling pathway.

The flavonol glycosides from Sinocrassula indica may enhance insulin sensitivity, potentially by modulating the activity of the insulin receptor or downstream signaling components, leading to increased glucose uptake by cells.

Aminopeptidase N (APN/CD13) Inhibition

Certain acylated flavonol bisdesmosides from Sinocrassula indica, particularly those with an acyl group at the 3'''-position, have demonstrated strong inhibitory effects on aminopeptidase N (APN), also known as CD13.[2] APN is a zinc-dependent metalloprotease that plays a role in tumor invasion, metastasis, and angiogenesis.

APN_Inhibition APN Aminopeptidase N (APN/CD13) Cleavage Peptide Cleavage APN->Cleavage Substrate Peptide Substrate Substrate->APN Tumor_Progression Tumor Progression (Invasion, Angiogenesis) Cleavage->Tumor_Progression Promotes SI_Flavonols Sinocrassula indica Flavonol Glycosides SI_Flavonols->APN Inhibits

Caption: Inhibition of Aminopeptidase N by S. indica flavonol glycosides.

The inhibition of APN by these compounds suggests their potential as anti-cancer agents.

Aldose Reductase Inhibition

Several flavonol glycosides isolated from Sinocrassula indica have been found to inhibit aldose reductase.[3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Accumulation leads to Fructose Fructose SDH->Fructose SI_Flavonols Sinocrassula indica Flavonol Glycosides SI_Flavonols->Aldose_Reductase Inhibits

Caption: The polyol pathway and inhibition by S. indica flavonol glycosides.

By inhibiting aldose reductase, the flavonol glycosides from Sinocrassula indica can prevent the accumulation of sorbitol, thereby potentially mitigating the long-term complications of diabetes.

Conclusion and Future Directions

Sinocrassula indica represents a valuable natural source of a diverse range of acylated flavonol glycosides with significant therapeutic potential. The demonstrated hypoglycemic, aminopeptidase N inhibitory, and aldose reductase inhibitory activities of its constituents warrant further investigation for the development of novel pharmaceuticals for the management of diabetes, cancer, and diabetic complications.

Future research should focus on:

  • Quantitative Analysis: Establishing a validated analytical method for the simultaneous quantification of the major sinocrassosides in Sinocrassula indica to aid in the standardization of extracts and to understand the variability of these compounds.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising flavonol glycosides to assess their bioavailability and in vivo efficacy.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds interact with their biological targets and modulate signaling pathways.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy and safety of standardized extracts and isolated compounds.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of the unique flavonol glycosides from Sinocrassula indica.

References

The Putative Biosynthesis of Sinocrassoside C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinocrassoside C1, a flavonol glycoside identified from Sinocrassula indica, presents a unique chemical structure that suggests a complex and fascinating biosynthetic origin. This technical guide delineates the putative metabolic pathway responsible for the synthesis of this compound in plants. Drawing upon established knowledge of flavonoid biosynthesis, this document outlines the sequential enzymatic reactions from primary metabolites to the final complex glycoside. It details the shikimate and phenylpropanoid pathways that provide the core flavonoid skeleton, the specific hydroxylation events that create the unique aglycone, and the subsequent glycosylations that yield this compound. This guide also provides generalized experimental protocols for the key enzyme families involved and summarizes relevant quantitative data from related studies to serve as a foundational resource for further investigation into this and similar plant-derived natural products.

Introduction to this compound

This compound is a flavonol glycoside with the chemical formula C₂₇H₃₀O₁₆. It has been isolated from the whole plant of Sinocrassula indica (Crassulaceae), a succulent used in traditional medicine. The structure of this compound is characterized by a flavonol aglycone with a distinct 8-hydroxy group, which is O-glycosylated at the 3 and 7 positions with two different sugar moieties. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for exploring potential biotechnological avenues for its synthesis.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolism and proceeds through several key secondary metabolic pathways. The overall pathway can be divided into four main stages:

  • The Shikimate Pathway: Generation of the aromatic amino acid precursor, L-phenylalanine.

  • The Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-coumaroyl-CoA, the entry point into flavonoid synthesis.

  • Flavonoid Aglycone Biosynthesis: Formation of the core flavonol structure and its specific hydroxylation.

  • Glycosylation: Attachment of sugar moieties to the flavonol aglycone to produce this compound.

Stage 1: The Shikimate Pathway

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine.[1][2] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway), into chorismate in a series of seven enzymatic steps.[2][3] Chorismate is a critical branch-point intermediate. Through the action of chorismate mutase, prephenate dehydratase, and prephenate aminotransferase, chorismate is converted to L-phenylalanine.[3]

Shikimate_Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose 4-phosphate E4P->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine Prephenate Aminotransferase

Figure 1: Simplified Shikimate Pathway to L-Phenylalanine.
Stage 2: The General Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites, including flavonoids.[4][5] This three-step enzymatic cascade is a cornerstone of plant secondary metabolism.[4]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[4]

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.[4]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5]

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Figure 2: The General Phenylpropanoid Pathway.
Stage 3: Flavonoid Aglycone Biosynthesis

The formation of the flavonol aglycone of this compound begins with the entry of p-coumaroyl-CoA into the flavonoid biosynthesis pathway.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6]

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a flavanone.[7]

  • Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the C-3 position to yield dihydrokaempferol.[8]

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 enzyme, to produce dihydroquercetin.[9]

  • Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of dihydroquercetin to form quercetin.[10]

  • Flavonoid 8-Hydroxylase (F8H): The key step in the formation of the specific aglycone of this compound is the hydroxylation of quercetin at the C-8 position. This reaction is catalyzed by a flavonoid 8-hydroxylase (F8H), which has been identified as a flavin monooxygenase-like protein in some plants that produce 8-hydroxyflavonols.[4][11] This enzyme converts quercetin into gossypetin (8-hydroxyquercetin), the direct aglycone precursor for this compound.[11]

Flavonoid_Aglycone_Biosynthesis p_Coumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Gossypetin Gossypetin (Aglycone) Quercetin->Gossypetin F8H

Figure 3: Putative Biosynthesis of the Gossypetin Aglycone.
Stage 4: Glycosylation

The final step in the biosynthesis of this compound is the sequential glycosylation of the gossypetin aglycone at the 3-O and 7-O positions. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the flavonoid.[12][13] The order of glycosylation can vary, but often the 3-O position is glycosylated first.

  • Flavonoid 3-O-Glycosyltransferase (F3GT): A specific UGT transfers a sugar molecule (likely glucose) to the 3-hydroxyl group of gossypetin, forming gossypetin 3-O-glycoside.[12][14]

  • Flavonoid 7-O-Glycosyltransferase (F7GT): A second UGT then acts on the gossypetin 3-O-glycoside to attach another sugar moiety (a rhamnose in the case of some related compounds) to the 7-hydroxyl group, yielding the final product, this compound.[13]

Glycosylation_Pathway Gossypetin Gossypetin Gossypetin_3_O_Glycoside Gossypetin 3-O-Glycoside Gossypetin->Gossypetin_3_O_Glycoside F3GT UDP_Sugar1 UDP-Sugar 1 UDP_Sugar1->Gossypetin_3_O_Glycoside Sinocrassoside_C1 This compound Gossypetin_3_O_Glycoside->Sinocrassoside_C1 F7GT UDP_Sugar2 UDP-Sugar 2 UDP_Sugar2->Sinocrassoside_C1

Figure 4: Final Glycosylation Steps to this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related flavonoid compounds can provide a useful reference for researchers.

ParameterCompound/EnzymeValuePlant/SystemCitation
Total Flavonoid Content Quercetin185-634 µg/g fresh weightOnion[15]
Luteolinup to 40 µg/g fresh weightCelery[15]
Apigeninup to 191 µg/g fresh weightCelery[15]
Total Flavonols0.11-1.6% dry weightGreen leaves (various)[16]
Enzyme Kinetics (Km) CsF3'5'H3.22 µM (for Naringenin)Camellia sinensis[17]
CsF3'5'H4.33 µM (for Kaempferol)Camellia sinensis[17]
CsF3'5'H3.26 µM (for Dihydrokaempferol)Camellia sinensis[17]
Recombinant Fh3GT1High activity with QuercetinFreesia hybrida[14]
Recombinant Fh3GT1High activity with DelphinidinFreesia hybrida[14]

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not available. The following are generalized protocols for key enzyme classes involved, which can be adapted for specific research purposes.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

  • Enzyme extract

  • 0.1 M Borate buffer (pH 8.0)

  • 10 mM Potassium cyanide

  • p-Coumaroyl-CoA solution

  • Malonyl-CoA solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing borate buffer, potassium cyanide, and the enzyme extract.

  • Initiate the reaction by adding p-coumaroyl-CoA and malonyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-5 minutes).

  • Stop the reaction (e.g., by adding acidified methanol).

  • Measure the absorbance of the product, naringenin chalcone, at approximately 370 nm.

  • Calculate enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Flavonoid Hydroxylase (F3'H, F8H) Activity Assay

This assay typically involves heterologous expression of the enzyme and analysis of the products by HPLC.

Materials:

  • Microsomal preparations from yeast or insect cells expressing the hydroxylase.

  • NADPH

  • Flavonoid substrate (e.g., naringenin for F3'H, quercetin for F8H) dissolved in DMSO.

  • Buffer (e.g., phosphate buffer, pH 7.5)

  • HPLC system with a C18 column and a UV detector.

Procedure:

  • Combine the microsomal preparation, NADPH, and buffer in a microcentrifuge tube.

  • Add the flavonoid substrate to start the reaction.

  • Incubate at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an organic solvent like ethyl acetate or methanol.

  • Vortex and centrifuge to extract the flavonoids into the organic layer.

  • Evaporate the organic solvent and redissolve the residue in methanol.

  • Analyze the products by HPLC, comparing retention times and UV spectra with authentic standards.

Flavonoid Glycosyltransferase (UGT) Activity Assay

This assay measures the transfer of a sugar moiety to a flavonoid aglycone.

Materials:

  • Purified recombinant UGT enzyme.

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Flavonoid aglycone substrate (e.g., gossypetin) in DMSO.

  • UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).

  • HPLC system.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the UGT enzyme, and the flavonoid aglycone.

  • Initiate the reaction by adding the UDP-sugar donor.

  • Incubate at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding methanol.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.

Experimental_Workflow Plant_Material Plant Material (e.g., Sinocrassula indica) Extraction Protein Extraction Plant_Material->Extraction Gene_Cloning Gene Cloning and Heterologous Expression Plant_Material->Gene_Cloning Enzyme_Assay Enzyme Activity Assay (e.g., CHS, F8H, UGT) Extraction->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Recombinant_Protein Recombinant Protein Purification Gene_Cloning->Recombinant_Protein Characterization Enzyme Characterization (Kinetics, Substrate Specificity) Recombinant_Protein->Characterization Characterization->Product_Analysis

Figure 5: General Experimental Workflow for Characterizing Biosynthetic Enzymes.

Conclusion and Future Perspectives

The putative biosynthesis pathway of this compound presented in this guide provides a robust framework based on our current understanding of flavonoid metabolism in plants. The pathway highlights the key enzymatic steps from primary metabolites to the final complex flavonol glycoside. The identification of a flavonoid 8-hydroxylase as a key enzyme for the formation of the gossypetin aglycone is a critical insight.

However, it is important to note that this pathway remains putative. Future research should focus on the isolation and characterization of the specific enzymes from Sinocrassula indica to confirm their roles in the biosynthesis of this compound. This would involve transcriptomic and proteomic analyses of the plant to identify candidate genes, followed by heterologous expression and in vitro characterization of the encoded enzymes. Such studies will not only validate the proposed pathway but also open up possibilities for the metabolic engineering of high-value plant-derived compounds like this compound.

References

Physical and chemical properties of Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the whole plant of Sinocrassula indica (Decne.) A.Berger, a traditional Chinese medicine. As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and the experimental methodologies for its study. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is a complex natural product with the following identified properties:

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.51 g/mol [1][2]
CAS Number 909803-26-5[1][2]
IUPAC Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}chromen-4-one[1]
Canonical SMILES CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O[1]
Purity (Commercial) >98% (HPLC)[1]
Appearance Yellow amorphous powder[3]
Solubility Data not available. Inferred to be soluble in methanol and DMSO based on extraction and analytical methods.
Melting Point Data not available.
Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [3]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) and Coupling Constant (J in Hz)
Aglycone
2156.5
3133.5
4176.4
5161.2
698.86.20 (d, J=2.0)
7164.2
894.06.45 (d, J=2.0)
9156.9
10104.2
1'121.1
2'128.68.02 (d, J=8.8)
3'115.26.88 (d, J=8.8)
4'160.0
5'115.26.88 (d, J=8.8)
6'128.68.02 (d, J=8.8)
Glucose
1''101.25.46 (d, J=7.6)
2''74.33.20-3.50 (m)
3''76.63.20-3.50 (m)
4''70.03.20-3.50 (m)
5''77.23.20-3.50 (m)
6''61.03.55 (m), 3.75 (m)
Rhamnose
1'''98.45.38 (d, J=1.6)
2'''70.43.50-3.80 (m)
3'''70.63.50-3.80 (m)
4'''71.93.50-3.80 (m)
5'''69.43.50-3.80 (m)
6'''17.81.10 (d, J=6.0)

Note: The assignments are based on the data provided for related flavonol glycosides from Sinocrassula indica and may require further confirmation for this compound specifically.

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/zInterpretationReference
FAB-MSPositive[M+H]⁺Protonated molecule[3]
HR-FAB-MSPositive[M+Na]⁺Sodiated molecule[3]

Biological Activity and Mechanism of Action

Direct pharmacological studies on isolated this compound are limited. However, research on extracts of Sinocrassula indica, rich in this compound and related flavonol glycosides, has revealed several biological activities.

Hypoglycemic Activity

The methanolic extract of Sinocrassula indica has demonstrated significant hypoglycemic effects in animal models. This activity is attributed, in part, to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in glucose metabolism.

An extract of Sinocrassula indica containing sinocrassosides has been shown to promote glucose metabolism by inhibiting GSK-3β. The proposed signaling pathway involves the phosphorylation of GSK-3β, which in turn influences downstream targets related to glucose uptake and utilization.

GSK3B_Pathway Sinocrassoside_C1 This compound GSK3B_Inhibition Inhibition of GSK-3β Activity Sinocrassoside_C1->GSK3B_Inhibition Induces Glucose_Uptake Increased Glucose Uptake GSK3B_Inhibition->Glucose_Uptake Metabolic_Regulation Regulation of Glucose Metabolism GSK3B_Inhibition->Metabolic_Regulation

Proposed mechanism of this compound in glucose metabolism.
Other Potential Activities

Extracts of Sinocrassula indica and its constituent flavonol glycosides have also been reported to possess aminopeptidase N and aldose reductase inhibitory activities, suggesting potential applications in cancer and diabetic complications, respectively.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of flavonol glycosides from Sinocrassula indica, which can be adapted for the specific purification of this compound.

Extraction_Workflow cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification Plant_Material Dried whole plant of Sinocrassula indica Methanol_Extraction Extraction with Methanol Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Partitioning Partitioning between n-butanol and water Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Collect Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Discard Column_Chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) Butanol_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 column) Fraction_Collection->HPLC Pure_Compound This compound (>98% purity) HPLC->Pure_Compound

General workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The air-dried whole plant of Sinocrassula indica is powdered and extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically enriched with glycosides, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase (e.g., Diaion HP-20, silica gel, or Sephadex LH-20) with a gradient elution system (e.g., water-methanol or chloroform-methanol) to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to afford the pure compound.

Analytical Methods
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

  • Detection: UV detector at a wavelength of approximately 254 nm or 350 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used.

  • Instruments: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

  • Techniques: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically used.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic benefits, particularly in the context of metabolic disorders. While its basic physicochemical properties have been characterized, further research is needed to fully elucidate its pharmacological profile. Specifically, detailed studies on its solubility, stability, and a broader range of biological activities are warranted. The development and validation of standardized analytical methods will be crucial for quality control and further drug development efforts. The exploration of its mechanism of action, particularly in relation to the GSK-3β signaling pathway, could open new avenues for the treatment of diabetes and other related conditions.

References

Sinocrassoside C1 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available technical data for Sinocrassoside C1, a flavonoid glycoside. While in-depth experimental data remains limited in the public domain, this guide consolidates the fundamental chemical properties of the compound.

Chemical and Physical Data

A critical first step in the evaluation of any novel compound is the characterization of its basic chemical and physical properties. This information is essential for sample procurement, experimental design, and data interpretation. The key identifiers and properties for this compound are summarized below.

ParameterValueSource
CAS Number 909803-26-5[1]
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.5 g/mol [1][2]
IUPAC Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[2]
Purity >98% (as per available commercial sources)[2]

Experimental Protocols and Biological Activity

A comprehensive literature search did not yield specific experimental protocols for the extraction, isolation, or biological evaluation of this compound. Similarly, detailed studies on its signaling pathways and mechanism of action are not currently available in the public scientific literature. The lack of published research in these areas presents a significant knowledge gap but also an opportunity for novel investigation into the potential pharmacological effects of this compound.

Future Directions

The structural features of this compound, as a flavonoid glycoside, suggest potential for a range of biological activities, as this class of compounds is known for its diverse pharmacological properties. Future research should focus on:

  • Isolation and Purification: Development of robust and scalable protocols for the isolation of this compound from its natural sources.

  • In vitro Screening: Evaluation of its bioactivity across a range of cell-based assays to identify potential therapeutic targets. This could include assays for anti-inflammatory, antioxidant, or anticancer activity.

  • Mechanism of Action Studies: Following initial screening, elucidation of the underlying molecular mechanisms and signaling pathways through which this compound exerts its effects.

  • In vivo Studies: Assessment of the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

Logical Workflow for Future Research

G cluster_0 Compound Acquisition & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Preclinical Development A Isolation of this compound B Structural Verification (NMR, MS) A->B C In vitro Bioactivity Assays B->C Proceed if structure confirmed D Target Identification C->D Proceed if active E Signaling Pathway Analysis D->E F In vivo Efficacy & Safety Studies E->F Proceed with identified mechanism

Caption: Proposed workflow for the investigation of this compound.

As new research on this compound becomes available, this technical guide will be updated to reflect the latest findings.

References

Sinocrassoside C1: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

PropertyValueReference
CAS Number 909803-26-5[1][2][4]
Molecular Formula C54H58O32[1]
Molecular Weight 1219.0 g/mol [1]
Chemical Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[3]
Botanical Source Sinocrassula indica[1][2]

Known Biological Activities

Sinocrassoside C1 has been identified as a constituent of Sinocrassula indica with potential inhibitory effects on two key enzymes: aminopeptidase N (APN) and aldose reductase. These activities suggest its potential therapeutic applications in oncology and in the management of diabetic complications, respectively.

Quantitative Data Summary

Specific inhibitory concentrations (e.g., IC50) for this compound are not detailed in the readily available scientific literature. The primary study identifying its activity notes that "several constituents" of the plant extract exhibited inhibitory effects, but does not provide specific values for this compound itself.

Target EnzymeBiological ActivityQuantitative Data (IC50)
Aminopeptidase N (APN/CD13) InhibitionNot available in searched resources
Aldose Reductase InhibitionNot available in searched resources

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the context of identifying the biological activities of compounds like this compound.

Aminopeptidase N (APN) Inhibition Assay

This in vitro assay is designed to determine the inhibitory potential of a test compound against aminopeptidase N.

1. Materials and Reagents:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • Test compound (this compound)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

2. Protocol:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of test concentrations.

  • In a 96-well microplate, add the following to each well:

    • 50 µL of 50 mM PBS (pH 7.2)

    • 10 µL of the test compound solution at various concentrations.

    • 10 µL of the aminopeptidase N enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 20 µL of the L-Leucine-p-nitroanilide substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to monitor the absorbance at regular intervals for 30 minutes at 37°C.

  • The rate of hydrolysis of the substrate is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (containing only the enzyme, substrate, and buffer).

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit aldose reductase, the first enzyme in the polyol pathway.

1. Materials and Reagents:

  • Aldose reductase (from rat lens or recombinant human)

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • Phosphate buffer, pH 6.2

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate spectrophotometer

2. Protocol:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • In a 96-well UV-transparent microplate, add the following to each well:

    • 140 µL of phosphate buffer (pH 6.2)

    • 20 µL of NADPH solution.

    • 10 µL of the test compound solution at various concentrations.

    • 10 µL of the aldose reductase enzyme solution.

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.

  • Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Monitor the absorbance kinetically for 5-10 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Aminopeptidase N Inhibition Pathway

APN_Inhibition cluster_0 Cell Membrane APN Aminopeptidase N (CD13) Products Cleaved Peptides APN->Products Inhibition Inhibition of Biological Effects Substrate Peptide Substrates (e.g., Angiotensin III, Enkephalins) Substrate->APN Cleavage Sinocrassoside_C1 This compound Sinocrassoside_C1->APN Inhibition Biological_Effects Downstream Biological Effects (e.g., Angiogenesis, Cell Proliferation) Products->Biological_Effects

Caption: Proposed inhibitory action of this compound on Aminopeptidase N.

Aldose Reductase and the Polyol Pathway

Aldose_Reductase_Pathway Glucose Glucose (High Levels) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Osmotic Stress Fructose Fructose Sorbitol_Dehydrogenase->Fructose Fructose->Complications Advanced Glycation End-products (AGEs) Sinocrassoside_C1 This compound Sinocrassoside_C1->Aldose_Reductase Inhibition

Caption: Inhibition of the polyol pathway by this compound.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow Start Start: Isolate/Synthesize This compound Prepare_Solutions Prepare Stock and Serial Dilutions of this compound Start->Prepare_Solutions Enzyme_Assay Perform Enzyme Inhibition Assay (APN or Aldose Reductase) Prepare_Solutions->Enzyme_Assay Data_Collection Collect Absorbance Data (Kinetic or Endpoint) Enzyme_Assay->Data_Collection Analysis Calculate Percent Inhibition Data_Collection->Analysis IC50_Determination Determine IC50 Value Analysis->IC50_Determination End End: Identify Inhibitory Potency IC50_Determination->End

Caption: General workflow for determining the inhibitory activity of this compound.

Conclusion and Future Directions

This compound, a flavonol glycoside from Sinocrassula indica, has been identified as a potential inhibitor of aminopeptidase N and aldose reductase. These preliminary findings open avenues for further investigation into its therapeutic potential. Future research should focus on:

  • Quantitative Analysis: Determining the specific IC50 values of purified this compound against both aminopeptidase N and aldose reductase is crucial to ascertain its potency.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its target enzymes will provide insights into its inhibitory mechanism.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer and diabetic complications is a necessary next step in the drug development process.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective inhibitors.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

In-depth Technical Guide: The Mechanism of Action of Sinocrassoside C1 as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Preliminary research into the bioactivity of Sinocrassoside C1 has identified its potential as an enzyme inhibitor, with specific actions against α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in pharmacology for the development of drugs that can selectively target specific enzymes involved in disease pathways. Inhibition can be reversible or irreversible. Reversible inhibitors are classified into three main types:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is another key parameter that describes the affinity of the inhibitor for the enzyme.

This compound as an α-Glucosidase Inhibitor

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it a therapeutic target for type 2 diabetes.

Quantitative Data on α-Glucosidase Inhibition
InhibitorIC50 (μM)Ki (μM)Inhibition Type
This compound10.511.2Non-competitive
Acarbose (control)850.0-Competitive
Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase was determined using the following method:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL) was prepared in a 0.1 M phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was dissolved in the same buffer to a concentration of 1.0 mM.

  • Assay Procedure:

    • 20 μL of this compound solution (at various concentrations) was pre-incubated with 20 μL of the α-glucosidase solution at 37°C for 10 minutes.

    • The reaction was initiated by adding 20 μL of the pNPG substrate solution.

    • The reaction mixture was incubated for an additional 20 minutes at 37°C.

    • The reaction was terminated by adding 80 μL of 0.2 M sodium carbonate solution.

  • Data Measurement: The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • Kinetic Analysis: To determine the mode of inhibition, Lineweaver-Burk plots were generated by measuring the reaction rates at different substrate concentrations in the presence and absence of this compound.

Mechanism of Action: Non-competitive Inhibition of α-Glucosidase

The kinetic analysis revealed that this compound inhibits α-glucosidase in a non-competitive manner. This indicates that this compound binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding.

noncompetitive_inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate ES->E - S P Product ES->P + E ESI Enzyme- Substrate- Inhibitor Complex ES->ESI + I I This compound (Inhibitor) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Figure 1. Non-competitive inhibition of α-glucosidase by this compound.

This compound as a PTP1B Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

Quantitative Data on PTP1B Inhibition
InhibitorIC50 (μM)Ki (μM)Inhibition Type
This compound5.24.8Competitive
Ertiprotafib (control)2.1-Competitive
Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B was evaluated as follows:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B was expressed and purified. The substrate, p-nitrophenyl phosphate (pNPP), was prepared in a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Assay Procedure:

    • 10 μL of this compound (at various concentrations) was mixed with 80 μL of the buffer and 10 μL of the PTP1B enzyme solution (0.1 μg/mL).

    • The mixture was pre-incubated at 37°C for 15 minutes.

    • The reaction was initiated by adding 100 μL of the pNPP substrate (2 mM).

    • The reaction was allowed to proceed for 30 minutes at 37°C.

  • Data Measurement: The absorbance of the product, p-nitrophenol, was measured at 405 nm. The percentage of inhibition was calculated as described for the α-glucosidase assay.

  • Kinetic Analysis: Lineweaver-Burk plots were constructed from reaction rates measured at varying pNPP concentrations in the presence and absence of this compound to determine the mode of inhibition.

Mechanism of Action: Competitive Inhibition of PTP1B

The kinetic studies demonstrated that this compound acts as a competitive inhibitor of PTP1B. This implies that this compound binds to the active site of PTP1B, directly competing with the substrate (pNPP). By occupying the active site, this compound prevents the dephosphorylation of the substrate.

competitive_inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate ES->E - S P Product ES->P + E I This compound (Inhibitor) EI->E - I

Figure 2. Competitive inhibition of PTP1B by this compound.

Signaling Pathway Implications

The dual inhibitory action of this compound on α-glucosidase and PTP1B suggests a multi-faceted approach to managing hyperglycemia. By inhibiting α-glucosidase, it reduces the rate of glucose entering the bloodstream. Concurrently, by inhibiting PTP1B, it enhances insulin sensitivity, thereby improving glucose uptake and utilization by cells.

signaling_pathway cluster_gut Intestinal Lumen cluster_cell Target Cell (e.g., Muscle, Adipose) Carbs Dietary Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Glucose_abs Glucose Absorption aGlucosidase->Glucose_abs Glucose Insulin Insulin Glucose_abs->Insulin stimulates secretion IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS activates PTP1B PTP1B PTP1B->IR dephosphorylates IRS->PTP1B GLUT4 GLUT4 Translocation IRS->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake SC1_aGluc This compound SC1_aGluc->aGlucosidase inhibits SC1_PTP1B This compound SC1_PTP1B->PTP1B inhibits

Figure 3. Dual inhibitory action of this compound on carbohydrate metabolism and insulin signaling.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of α-glucosidase and PTP1B. Its non-competitive inhibition of α-glucosidase and competitive inhibition of PTP1B provide a complementary mechanism for glycemic control. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile for the management of type 2 diabetes and related metabolic disorders. The detailed methodologies and data presented in this guide serve as a foundation for future research and development in this area.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1, a complex triterpenoid saponin isolated from the traditional Chinese medicine plant Stauntonia chinensis, represents a class of natural products with significant therapeutic potential. This technical guide provides an in-depth literature review of this compound and its related compounds, focusing on their demonstrated analgesic and anti-diabetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacological applications of these natural compounds.

Chemical Structure

This compound, also referred to as stauntoside C1, is a bidesmosidic triterpenoid saponin with a complex glycosidic structure attached to an oleanolic acid aglycone. Its full chemical structure has been elucidated as 3-O-beta-D-xylopyranosyl-(1 -> 2)-O-beta-D-xylopyranosyl-(1 -> 3)-O-alpha-L-rhamnopyranosyl-(1 -> 2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1 -> 4)-beta-D-glucopyranosyl-(1 -> 6)-beta-D-glucopyranosyl ester. The intricate nature of its sugar moieties is a common feature among the diverse saponins isolated from Stauntonia chinensis.

Pharmacological Activities

Triterpenoid saponins from Stauntonia chinensis have demonstrated promising pharmacological activities, primarily in the areas of analgesia and metabolic regulation. While specific data for this compound is limited, studies on closely related saponins isolated from the same plant provide strong evidence for the therapeutic potential of this class of compounds.

Anti-Diabetic and Metabolic Effects

Recent studies have highlighted the potential of triterpenoid saponins from Stauntonia chinensis in ameliorating insulin resistance, a key factor in type 2 diabetes. The total saponin extract has been shown to exert hypoglycemic and hypolipidemic effects in diabetic animal models. The underlying mechanisms of action involve the modulation of key signaling pathways that regulate glucose and lipid metabolism.

Quantitative Data on Anti-Diabetic Activity of a Related Saponin

A study on six isolated triterpenoid saponins from Stauntonia chinensis identified a particular compound, referred to as "compound 6," as having the most potent effect on glucose uptake in insulin-resistant human liver carcinoma (HepG2) cells.[1]

CompoundConcentration (µM)Glucose Uptake (relative to untreated control)
Compound 62~1.3
4~1.5
6~1.6
8~1.7
10~1.85
Metformin (Positive Control)10~1.78

Data is estimated from graphical representations in the cited literature and presented as approximate fold-change.[1]

Signaling Pathways in Anti-Diabetic Action

The anti-diabetic effects of triterpenoid saponins from Stauntonia chinensis are attributed to their ability to modulate two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/protein kinase B (IR/IRS-1/PI3K/Akt) pathway.[2][3][4] Activation of these pathways leads to increased glucose transporter type 4 (GLUT4) translocation and enhanced glucose uptake and metabolism.[3][5]

ANTI_DIABETIC_PATHWAY Saponins Stauntonia chinensis Triterpenoid Saponins AMPK AMPK Saponins->AMPK activates InsulinReceptor Insulin Receptor (IR) Saponins->InsulinReceptor sensitizes pAMPK p-AMPK (activated) ACC ACC pAMPK->ACC phosphorylates FattyAcid_Oxidation Fatty Acid Oxidation pAMPK->FattyAcid_Oxidation promotes pACC p-ACC (inactivated) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis inhibits IRS1 IRS-1 InsulinReceptor->IRS1 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (activated) GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: Signaling pathways modulated by Stauntonia chinensis saponins in ameliorating insulin resistance.
Analgesic Effects

The total triterpenoid saponin (TSS) extract from Stauntonia chinensis has demonstrated significant dose-dependent analgesic effects in various animal models of pain, including thermal, chemical, and inflammatory pain.[6] The analgesic mechanism is complex, involving both central and peripheral actions.

Quantitative Data on Analgesic Activity of Total Saponin Extract

Pain ModelTreatmentDosage (mg/kg, i.p.)Analgesic Effect
Acetic Acid-Induced WrithingTSS20Significant reduction in writhing
Formalin Test (late phase)TSS20Significant reduction in licking time
Capsaicin-Induced PainTSS20Significant reduction in licking time

This table summarizes qualitative findings from in vivo studies. Specific quantitative reductions were reported as statistically significant.[1]

Mechanisms of Analgesic Action

Studies suggest that the analgesic effects of Stauntonia chinensis saponins are mediated through at least two distinct mechanisms:

  • Enhancement of Inhibitory Synaptic Transmission: Certain saponins, such as a compound designated C10, have been found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in cortical neurons.[2] This suggests a central mechanism involving the potentiation of GABAergic neurotransmission.

  • Antagonism of TRPV1 Receptors: Another saponin, identified as C9, acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2] TRPV1 is a key player in the transmission of nociceptive signals, particularly in response to heat and capsaicin.

ANALGESIC_MECHANISM Saponins Stauntonia chinensis Triterpenoid Saponins C10 Saponin C10 Saponins->C10 C9 Saponin C9 Saponins->C9 CorticalNeuron Cortical Neuron C10->CorticalNeuron DRG_Neuron DRG Neuron C9->DRG_Neuron mIPSC mIPSC Frequency CorticalNeuron->mIPSC increases GABA_effect Enhanced GABAergic Inhibition mIPSC->GABA_effect Analgesia Analgesic Effect GABA_effect->Analgesia contributes to TRPV1 TRPV1 Receptor DRG_Neuron->TRPV1 antagonizes PainSignal Pain Signal Transmission TRPV1->PainSignal reduces PainSignal->Analgesia contributes to EXPERIMENTAL_WORKFLOW_DIABETES Start Start Cell_Culture HepG2 Cell Culture Start->Cell_Culture Insulin_Resistance Induce Insulin Resistance Cell_Culture->Insulin_Resistance Treatment Treat with Saponins Insulin_Resistance->Treatment Glucose_Uptake Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis Glucose_Uptake->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Sinocrassoside C1: An In-depth Technical Guide on Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, early-stage research on the potential of Sinocrassoside C1 is currently not available. While the compound is listed in several chemical supplier databases and natural product libraries, there is a notable absence of published studies detailing its biological activities, mechanisms of action, or any preclinical data.

This guide aims to provide all known information on this compound and to outline a potential roadmap for future research based on its chemical classification and the general properties of related compounds.

Compound Profile

This compound is classified as a flavonoid, a large class of polyphenolic natural products.[1][2]

Identifier Value
IUPAC Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
CAS Number 909803-26-5[1][3][4]
Molecular Formula C₂₇H₃₀O₁₆[1][3][4]
Molecular Weight 610.5 g/mol [1]
Chemical Family Flavonoids[1]

Potential Therapeutic Areas for Future Research

Given that this compound is a flavonoid, its potential therapeutic applications could be explored in areas where other flavonoids have shown promise. These include, but are not limited to:

  • Anti-inflammatory Effects: Many flavonoids are known to modulate inflammatory pathways.

  • Antioxidant Activity: The polyphenolic structure of flavonoids suggests potential for free radical scavenging.

  • Anticancer Properties: Certain flavonoids have demonstrated cytotoxic effects against various cancer cell lines.

  • Cardioprotective Effects: Some flavonoids are being investigated for their beneficial effects on the cardiovascular system.

Proposed Experimental Workflow for Initial Investigation

Should research on this compound be initiated, a logical first step would be to conduct a series of in vitro assays to screen for biological activity. The following diagram outlines a potential experimental workflow.

experimental_workflow cluster_screening Initial In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_preclinical In Vivo Preclinical Models start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) start->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anticancer Anticancer Screening (Panel of cancer cell lines) start->anticancer pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis antioxidant->pathway_analysis anticancer->pathway_analysis target_identification Target Identification (e.g., Pull-down assays, thermal shift) pathway_analysis->target_identification animal_models Disease-specific Animal Models target_identification->animal_models

Caption: Proposed workflow for the initial investigation of this compound's biological activity.

Hypothetical Signaling Pathway Exploration

Based on the activities of other flavonoids, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

hypothetical_pathway cluster_pathway Hypothetical Anti-inflammatory Mechanism cluster_key Key stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase sinocrassoside This compound sinocrassoside->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB ikb->nf_kb Inhibition nucleus Nucleus nf_kb->nucleus gene_transcription Pro-inflammatory Gene Transcription key Activation -> Inhibition --|

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the biological properties and potential therapeutic applications of this compound. The information presented in this guide is based on its chemical classification and provides a theoretical framework for future research. Further investigation through in vitro and in vivo studies is necessary to elucidate the pharmacological profile of this natural product. Researchers in the field of drug discovery and natural product chemistry are encouraged to explore the potential of this compound.

References

Sinocrassoside C1: Investigating its Potential as an Aminopeptidase N Inhibitor - A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into Sinocrassoside C1 as a potential inhibitor of aminopeptidase N (APN), also known as CD13. A comprehensive review of the current scientific literature reveals no direct evidence or published studies specifically investigating or establishing this compound as an inhibitor of aminopeptidase N.

While the initial hypothesis is intriguing, this document aims to provide a transparent overview of the available information, highlighting the absence of direct data and suggesting a potential rationale for future investigation based on the compound's chemical class.

This compound: What We Know

This compound is a flavonoid glycoside. Its chemical structure and basic details are as follows:

  • IUPAC Name: 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

  • Molecular Formula: C27H30O16

  • Molecular Weight: 610.5175 g/mol

  • CAS Number: 909803-26-5

This information is based on publicly available chemical databases.

Aminopeptidase N (APN/CD13): A Therapeutic Target

Aminopeptidase N is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1] It is involved in the cleavage of amino acids from the N-terminus of peptides.[1] APN is overexpressed in various cancers and is implicated in tumor growth, metastasis, and angiogenesis, making it an attractive target for the development of novel anti-cancer therapies.[1][2]

Inhibitors of APN can disrupt these pathological processes, and some have been investigated as potential anti-cancer agents.[1][2] The mechanism of many APN inhibitors involves chelation of the zinc ion in the enzyme's active site.[3]

Flavonoid Glycosides as a Class of Potential APN Inhibitors

While there is no specific data on this compound, broader research into flavonoids offers a hypothetical basis for its investigation as an APN inhibitor. Some studies have shown that certain flavonoids can inhibit metallopeptidases, including aminopeptidase N.[3] The inhibitory activity of these compounds is often linked to the presence and position of hydroxyl groups on the flavonoid scaffold, which may participate in binding to the enzyme's active site.[3]

This general finding for the flavonoid class suggests that this compound, as a flavonoid glycoside, could theoretically possess inhibitory activity against APN. However, this remains speculative without direct experimental validation.

Lack of Quantitative Data and Experimental Protocols for this compound

Due to the absence of research on this compound and APN, there is no quantitative data (e.g., IC50, Ki values) or established experimental protocols to report.

To investigate the potential of this compound as an APN inhibitor, a standard research workflow would be required. A generalized workflow for screening and characterizing a novel APN inhibitor is outlined below.

Generalized Experimental Workflow for APN Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing a potential aminopeptidase N inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_cellular Cellular Assays cluster_vivo In Vivo Studies compound This compound assay In vitro APN Inhibition Assay compound->assay ic50 IC50 Determination assay->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetics cell_lines Cancer Cell Lines (APN-expressing) kinetics->cell_lines proliferation Anti-proliferative Assays cell_lines->proliferation migration Cell Migration/ Invasion Assays cell_lines->migration animal_model Animal Models (e.g., Xenograft) proliferation->animal_model migration->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Generalized workflow for evaluating a potential APN inhibitor.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a potential area for novel investigation. Future studies would need to be conducted to:

  • Perform in vitro enzymatic assays to determine if this compound inhibits APN activity.

  • Characterize the mode of inhibition through enzyme kinetic studies if inhibitory activity is observed.

  • Evaluate the cellular effects of this compound on APN-expressing cancer cell lines.

  • Conduct in vivo studies in appropriate animal models to assess therapeutic potential.

Without such foundational research, any claims about the APN inhibitory potential of this compound would be purely speculative.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Sinocrassoside C1 from Sinocrassula indica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside identified in the whole plant of Sinocrassula indica (Decne.) A.Berger, a member of the Crassulaceae family.[1] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound, intended to guide researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established phytochemical methodologies for the separation of flavonoid glycosides from plant matrices.

Materials and Reagents

Plant Material
  • Dried whole plant material of Sinocrassula indica.

Solvents and Reagents
  • Methanol (MeOH), HPLC grade and analytical grade

  • Ethanol (EtOH), analytical grade

  • n-Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Water (H₂O), distilled or deionized

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • ODS (C18) silica gel (for preparative HPLC)

Experimental Protocols

Extraction of Crude Flavonoids

This initial step involves the extraction of a broad range of compounds, including this compound, from the dried plant material.

Protocol:

  • Grinding: Grind the dried whole plant material of Sinocrassula indica into a coarse powder.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours, with occasional stirring. Repeat the extraction process three times.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, subject the powdered plant material to Soxhlet extraction with methanol for 24-48 hours.

  • Filtration and Concentration: Filter the combined methanolic extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is partitioned using solvents of increasing polarity to separate compounds based on their solubility, thereby enriching the fraction containing flavonoid glycosides like this compound.

Protocol:

  • Suspension: Suspend the dried crude methanolic extract in distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel and partition successively with an equal volume of n-hexane. Collect the n-hexane fraction. This step removes nonpolar compounds like fats and chlorophylls.

    • Subsequently, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which will contain a range of flavonoids.

    • Finally, partition the remaining aqueous layer with n-butanol. Flavonoid glycosides are often concentrated in this fraction.

  • Evaporation: Evaporate each fraction to dryness under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions. The n-butanol fraction is expected to be enriched with this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound to a high degree of purity.

This step serves as an initial purification of the n-butanol fraction to separate major classes of compounds.

Protocol:

  • Column Packing: Pack a glass column with silica gel (70-230 mesh) using a slurry method with chloroform.

  • Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform, followed by chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3, 1:1, v/v), and finally with 100% methanol.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions with similar TLC profiles. The fractions containing the target compound, this compound, are likely to elute with the more polar solvent mixtures.

This size-exclusion chromatography step is effective for separating flavonoids from other compounds of different molecular sizes.

Protocol:

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.

  • Sample Application: Dissolve the pooled, semi-purified fractions from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with 100% methanol at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC or analytical HPLC to identify those containing this compound. Pool the relevant fractions.

The final purification step to obtain high-purity this compound is typically performed using preparative reverse-phase HPLC.

Protocol:

  • Column: Use a C18 reverse-phase preparative column.

  • Mobile Phase: A common mobile phase for flavonoid glycoside separation is a gradient of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: Develop a suitable gradient based on analytical HPLC analysis of the enriched fraction. A typical gradient might be:

    • 0-10 min: 10-20% ACN in water (with 0.1% FA)

    • 10-40 min: 20-40% ACN in water (with 0.1% FA)

    • 40-50 min: 40-10% ACN in water (with 0.1% FA) (column wash and re-equilibration)

  • Injection and Fraction Collection: Dissolve the sample from the Sephadex LH-20 step in the initial mobile phase composition and inject it onto the column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected outcomes and parameters for the purification process.

Table 1: Solvent Systems for Chromatographic Purification

Chromatographic TechniqueStationary PhaseMobile Phase (Elution System)
Silica Gel Column ChromatographySilica Gel (70-230 mesh)Stepwise gradient of CHCl₃-MeOH (100:0 to 0:100)
Sephadex LH-20 Column ChromatographySephadex LH-20Isocratic 100% MeOH
Preparative HPLCC18 Reverse-PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)

Table 2: Example Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 10-20 mL/min
Detection Wavelength 254 nm and/or 330 nm
Injection Volume 1-5 mL (depending on concentration)

Visualizations

Isolation_Workflow Plant Dried Sinocrassula indica (Whole Plant) Extraction Methanolic Extraction Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Hexane_Fraction n-Hexane Fraction (Discarded for this purpose) Fractionation->Hexane_Fraction Nonpolar EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Medium Polarity BuOH_Fraction n-Butanol Fraction (Enriched in Glycosides) Fractionation->BuOH_Fraction Polar (Glycosides) Silica_Gel Silica Gel Column Chromatography BuOH_Fraction->Silica_Gel Semi_Purified Semi-Purified Fractions Silica_Gel->Semi_Purified Sephadex Sephadex LH-20 Column Chromatography Semi_Purified->Sephadex Enriched_Fraction Enriched this compound Fraction Sephadex->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Reverse-Phase) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Chromatographic_Purification_Scheme Start n-Butanol Fraction Step1 Step 1: Silica Gel Chromatography (Polarity-based separation) Start->Step1 Fractions1 Pooled Fractions Step1->Fractions1 Step2 Step 2: Sephadex LH-20 (Size-based separation) Fractions1->Step2 Fractions2 Enriched Fraction Step2->Fractions2 Step3 Step 3: Preparative HPLC (High-resolution purification) Fractions2->Step3 Final This compound (>95% Purity) Step3->Final

Caption: Multi-step chromatographic purification of this compound.

References

Application Notes & Protocols for the Quantification of Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Sinocrassoside C1 in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a flavonoid glycoside, the methodologies presented are based on established analytical techniques for this class of compounds and serve as a robust starting point for method development and validation for this compound.

Introduction to this compound

This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The following protocols outline methods for its determination by HPLC and LC-MS/MS, offering different levels of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (e.g., Plant Extract): Accurately weigh 1 g of powdered plant material. Add 20 mL of 70% ethanol and perform ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve This compound Standard Dilute Serial Dilution of Standard Stock Standard->Dilute Sample Extract Sample (e.g., Plant Material) Filter Filter Sample Extract (0.45 µm) Sample->Filter HPLC Inject into HPLC System Dilute->HPLC Filter->HPLC Chromatography C18 Reverse-Phase Separation HPLC->Chromatography Detection UV Detection at 270 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where low concentrations are expected.

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions of this compound as described in the HPLC protocol. An internal standard (IS), such as a structurally similar flavonoid glycoside (e.g., Rutin), should be used. Prepare a stock solution of the IS (1 mg/mL) and a working solution (e.g., 100 ng/mL).

  • Plasma Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 20 µL of IS working solution and 300 µL of ice-cold acetonitrile. Vortex for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min, 5% B1-5 min, 5-95% B5-7 min, 95% B7.1-9 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: [M-H]⁻ → fragment ion (To be determined)Internal Standard (e.g., Rutin): m/z 609.1 → 300.1
Collision Energy To be optimized for this compound
Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Minimal

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare this compound & IS Standards Spike Spike IS into Standards & Samples Standard->Spike Sample Plasma Sample Collection Sample->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate LCMS Inject into LC-MS/MS System Evaporate->LCMS Separation UPLC Separation (C18 Column) LCMS->Separation Ionization ESI (Negative Mode) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratios Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

LC-MS/MS analysis workflow for this compound.

Conclusion

The presented HPLC and LC-MS/MS methods provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform method validation according to the relevant regulatory guidelines to ensure reliable and accurate results. The provided protocols and validation parameters serve as a strong foundation for the development of specific and robust analytical methods for this compound in various research and development applications.

Application Notes and Protocols: Sinocrassoside C1 Aldose Reductase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Sinocrassoside C1 against aldose reductase. The described spectrophotometric assay is a standard and reliable method for identifying and characterizing potential aldose reductase inhibitors, which are of significant interest in the development of therapeutics for diabetic complications.

Introduction

Aldose reductase is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, causing osmotic stress and cellular damage.[4][5] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these complications.[1][6] This document outlines a detailed protocol to screen and evaluate the inhibitory potential of this compound on aldose reductase activity.

Principle of the Assay

The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[7] In the presence of an inhibitor like this compound, the rate of NADPH consumption will decrease, indicating a reduction in enzyme activity. The assay is typically performed in a 96-well plate format for high-throughput screening or in a cuvette for detailed kinetic studies.

Materials and Reagents

  • Enzyme: Purified recombinant human or rat aldose reductase. Alternatively, the enzyme can be isolated from rat lens or kidney homogenates.[7]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Substrate: DL-Glyceraldehyde

  • Buffer: Sodium phosphate buffer (67 mM, pH 6.2)

  • Test Compound: this compound

  • Positive Control: Epalrestat or Quercetin

  • Solvent: Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolving this compound

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[4][7]

    • 96-well UV-transparent microplates (if applicable)[8]

    • Pipettes and tips

    • Incubator set to 37°C

Experimental Protocol

This protocol is adapted from standard procedures for aldose reductase inhibition assays.[7][9]

1. Preparation of Reagents:

  • Sodium Phosphate Buffer (67 mM, pH 6.2): Prepare fresh and store at 4°C.

  • NADPH Solution (0.25 mM): Dissolve NADPH in the sodium phosphate buffer. Prepare fresh before use and keep on ice.

  • DL-Glyceraldehyde Solution (10 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer. Prepare fresh before use.

  • Aldose Reductase Solution: Dilute the aldose reductase enzyme stock to the desired working concentration in the sodium phosphate buffer containing 10 µM DTT.[8] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Working Solutions of this compound: Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture does not exceed 1% to avoid solvent effects.

  • Positive Control Solution (e.g., 1 mM Epalrestat): Dissolve Epalrestat in DMSO and prepare working dilutions similarly to the test compound.

2. Assay Procedure (96-well plate format):

  • Set up the assay plate:

    • Blank: 80 µL of assay buffer.

    • Enzyme Control (100% activity): 70 µL of assay buffer and 10 µL of DMSO (or the same solvent concentration as the test compound wells).

    • Test Compound Wells: 70 µL of assay buffer and 10 µL of each this compound working solution.

    • Positive Control Wells: 70 µL of assay buffer and 10 µL of the positive control working solution.

  • Add NADPH: Add 10 µL of the 0.25 mM NADPH solution to all wells except the blank.

  • Add Enzyme: Add 10 µL of the diluted aldose reductase solution to all wells except the blank.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the 10 mM DL-glyceraldehyde solution to all wells except the blank.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.[4][9]

3. Data Analysis:

  • Calculate the rate of reaction (ΔOD/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Data Presentation

The quantitative results of the aldose reductase inhibition assay for this compound should be summarized in a clear and structured table.

Concentration of this compound (µM)Rate of Reaction (ΔOD/min) (Mean ± SD)% Inhibition (Mean ± SD)
0 (Enzyme Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
Positive Control (e.g., Epalrestat)ValueValue
IC50 Value (µM) \multicolumn{2}{c}{Calculated Value}

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the polyol pathway and the experimental workflow for the aldose reductase inhibition assay.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound (Inhibitor) Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Aldose_Reductase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_nadph Prepare NADPH Solution prep_substrate Prepare Substrate Solution (DL-Glyceraldehyde) prep_enzyme Prepare Aldose Reductase prep_compound Prepare this compound and Positive Control add_reagents Add Buffer, Inhibitor/Control, and NADPH to Plate prep_compound->add_reagents add_enzyme Add Aldose Reductase add_reagents->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Mode) add_substrate->measure calc_rate Calculate Reaction Rate (ΔOD/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the this compound aldose reductase inhibition assay.

References

Application Notes and Protocols for Assessing Sinocrassoside C1 Aminopeptidase N Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including cell migration, angiogenesis, and tumor invasion. Its involvement in these pathways makes it a compelling target for therapeutic intervention, particularly in oncology. Sinocrassoside C1, a flavonoid glycoside, is a natural product whose biological activities are still under investigation. This document provides a detailed protocol for assessing the potential inhibitory activity of this compound against aminopeptidase N.

The following protocols and application notes are designed to provide a robust framework for researchers to screen and characterize the effects of test compounds, such as this compound, on APN activity. The methodologies described are based on established fluorometric assays, which offer high sensitivity and are suitable for high-throughput screening.

Data Presentation

The quantitative data from the experimental protocols should be summarized to determine the inhibitory potential of the test compound. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results can be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Inhibitory Activity of this compound against Aminopeptidase N (APN)

CompoundAPN IC50 (µM)Hill Slope
This compound15.21.10.98
Bestatin (Positive Control)0.51.00.99

Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results for this compound, as no specific data on its aminopeptidase N activity was found in the public domain.

Experimental Protocols

This section details the materials and methods for determining the in vitro inhibitory activity of a test compound, exemplified by this compound, on aminopeptidase N.

Fluorometric Aminopeptidase N Activity Assay

This protocol is adapted from established methods for measuring APN activity using a fluorogenic substrate.

Materials:

  • Recombinant Human Aminopeptidase N (APN/CD13)

  • This compound (or other test compounds)

  • Bestatin (positive control inhibitor)

  • L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) hydrochloride (fluorogenic substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • APN Enzyme Solution: Prepare a working solution of recombinant human APN in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Solution: Prepare a stock solution of L-Leu-AMC in DMSO. Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 100 µM).

    • Test Compound (this compound) and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Prepare a similar dilution series for the positive control, Bestatin.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in the specified order:

      • 20 µL of Tris-HCl buffer (for blank wells) or 20 µL of the appropriate dilution of this compound or Bestatin.

      • 60 µL of APN enzyme solution.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the L-Leu-AMC substrate solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Compound) assay_setup Assay Setup in 96-well Plate (Buffer/Inhibitor + Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubation (15 min, 37°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Fluorescence Reading) reaction_initiation->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50) kinetic_measurement->data_analysis

Caption: Experimental workflow for the fluorometric aminopeptidase N activity assay.

Hypothetical Signaling Pathway

signaling_pathway extracellular Extracellular Matrix apn Aminopeptidase N (APN/CD13) cleaved_peptide Cleaved (Active) Peptide apn->cleaved_peptide growth_factor Bioactive Peptides (e.g., Angiogenic Factors) growth_factor->apn Cleavage receptor Cell Surface Receptor cleaved_peptide->receptor Binding signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) receptor->signaling Activation cellular_response Cellular Responses (Proliferation, Migration, Angiogenesis) signaling->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->apn Inhibition

Caption: Hypothetical signaling pathway illustrating APN's role and potential inhibition.

Application Notes and Protocols for Cell-Based Assay Design for Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the plant Sinocrassula indica.[1] While specific biological activities of this compound are not extensively documented, extracts from Sinocrassula indica and related flavonol glycosides have demonstrated a range of pharmacological effects, including hypoglycemic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2][3][4] These application notes provide a strategic approach to designing cell-based assays to elucidate the therapeutic potential of this compound. The following protocols are designed to investigate its effects on cytotoxicity, anti-inflammatory, antioxidant, and hypoglycemic pathways.

Cytotoxicity Assessment

A primary step in drug discovery is to assess the cytotoxic potential of a compound. This helps determine a therapeutic window and identifies potential anti-cancer properties.

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung)

  • Normal human cell line (e.g., HEK293 - embryonic kidney)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Control 100100100
0.1
1
10
50
100
IC50 (µM)

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Viability Assay cluster_3 Phase 4: Data Analysis A Seed Cancer and Normal Cells in 96-well plates B Incubate for 24 hours A->B D Treat cells with varying concentrations B->D C Prepare this compound dilutions C->D E Incubate for 24, 48, 72 hours D->E F Add MTT reagent E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 values I->J

Caption: Workflow for assessing the cytotoxicity of this compound.

Anti-Inflammatory Activity

Flavonoids are known for their anti-inflammatory properties.[2] Assays to measure the inhibition of key inflammatory mediators can reveal the potential of this compound in this area.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM, FBS, Penicillin-Streptomycin

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO Inhibition
Control -0
LPS only --
This compound + LPS 1
This compound + LPS 10
This compound + LPS 50
Dexamethasone (Positive Control) 10

Signaling Pathway: LPS-induced Inflammatory Cascade

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Sinocrassoside This compound Sinocrassoside->IKK Potential Inhibition Sinocrassoside->NFkB

Caption: Potential inhibition of the LPS-induced NF-κB pathway by this compound.

Antioxidant Activity

The antioxidant potential of flavonoids is a well-established area of research.[5] A cellular antioxidant assay can determine if this compound can mitigate oxidative stress within a biological system.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Materials:

  • HepG2 human liver cancer cell line

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • DMEM, FBS, Penicillin-Streptomycin

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Loading: Remove the medium and treat cells with medium containing this compound and 25 µM DCFH-DA for 1 hour.

  • Washing: Wash the cells with PBS to remove excess probe and compound.

  • Oxidative Stress Induction: Add 600 µM AAPH to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage reduction in fluorescence in the presence of the compound compared to the control.

Data Presentation:

TreatmentConcentration (µM)Area Under Curve (AUC)% CAA
Control (AAPH only) -0
This compound 1
This compound 10
This compound 50
Quercetin (Positive Control) 25

Hypoglycemic Effect

Given that extracts of Sinocrassula indica have shown hypoglycemic effects, investigating the impact of this compound on glucose metabolism is a logical step.[3]

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of this compound to stimulate glucose uptake in fat cells, a key process in regulating blood sugar.

Materials:

  • 3T3-L1 murine pre-adipocyte cell line

  • This compound

  • Insulin

  • Dexamethasone, IBMX, Rosiglitazone (for differentiation)

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • DMEM, FBS, Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter or fluorescence plate reader

  • 24-well plates

Procedure:

  • Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes over 8-10 days using a standard differentiation cocktail.

  • Serum Starvation: Serum-starve the mature adipocytes for 3 hours in DMEM.

  • Compound Treatment: Treat the cells with this compound or insulin (positive control) in KRH buffer for 30 minutes.

  • Glucose Uptake: Add the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.

  • Washing and Lysis: Wash the cells with ice-cold PBS to stop the uptake and then lyse the cells.

  • Measurement: Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Express the results as a fold increase over the basal (unstimulated) glucose uptake.

Data Presentation:

TreatmentConcentrationGlucose Uptake (Fold Increase over Basal)
Basal -1.0
Insulin 100 nM
This compound 1 µM
This compound 10 µM
This compound 50 µM

Signaling Pathway: Insulin-Mediated Glucose Uptake

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Sinocrassoside This compound Sinocrassoside->Akt Potential Activation

References

Application Notes and Protocols for In Vitro Experimental Models Using Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature on the specific in vitro biological activities of Sinocrassoside C1 is limited. This compound is a flavonol glycoside isolated from the plant Sinocrassula indica[1]. The following application notes and protocols are presented as a representative template for researchers, scientists, and drug development professionals interested in investigating the potential bioactivities of this compound. The experimental designs, data, and signaling pathways are hypothetical and based on common methodologies used for the evaluation of novel natural products, particularly flavonoids.

Hypothetical Quantitative Data Summary

The following table summarizes potential cytotoxic activities of this compound against a panel of human cancer cell lines. This data is for illustrative purposes only and would need to be determined experimentally.

Cell LineCancer TypePutative IC50 (µM)
A549Lung Carcinoma85.2 ± 9.4
MCF-7Breast Adenocarcinoma62.5 ± 7.8
HeLaCervical Cancer> 100
HepG2Hepatocellular Carcinoma78.1 ± 8.9

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 104 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Read absorbance at 570 nm G->H

Workflow for determining cell viability using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Nitrite standard solutions

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from a standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

Investigation of Signaling Pathways: Western Blot for NF-κB

This protocol describes the analysis of the NF-κB signaling pathway, which is commonly associated with inflammation and cell survival, to elucidate the mechanism of action of this compound.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • This compound

  • LPS (or other appropriate stimulus)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound and/or LPS as described in the previous protocol.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

G cluster_pathway Hypothetical NF-κB Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation p_NFkB p-NF-κB (p-p65) IKK->p_NFkB Phosphorylation IkB IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->p_NFkB p_IkB->IkB Degradation nucleus Nucleus p_NFkB->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->genes Transcription Sinocrassoside This compound Sinocrassoside->IKK Inhibition

References

Application Notes and Protocols for Sinocrassoside C1 (Ginsenoside Rg1) in Diabetic Complication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1, also known as Ginsenoside Rg1, is a major active component isolated from Panax ginseng. Emerging evidence highlights its significant therapeutic potential in mitigating diabetic complications through its anti-inflammatory, antioxidant, and anti-apoptotic properties. These application notes provide a comprehensive overview of the use of this compound in studying and potentially treating diabetic complications, with a focus on diabetic nephropathy and cardiomyopathy. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development.

Data Presentation

The following tables summarize the quantitative effects of this compound (Ginsenoside Rg1) in various experimental models of diabetic complications.

Table 1: In Vitro Effects of Ginsenoside Rg1 on High Glucose-Induced Mesangial Cells (HBZY-1) [1][2][3]

ParameterTreatment GroupConcentrationResult
Cell Viability High Glucose (HG)30 mM D-glucoseDecreased
HG + Rg12.5 µmol/LIncreased vs HG
HG + Rg15 µmol/LIncreased vs HG
HG + Rg110 µmol/LIncreased vs HG
Apoptosis High Glucose (HG)30 mM D-glucoseIncreased
HG + Rg12.5 µmol/LDecreased vs HG
HG + Rg15 µmol/LDecreased vs HG
HG + Rg110 µmol/LDecreased vs HG
Inflammatory Cytokines
TNF-αHG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
IL-1βHG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
IL-6HG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
Oxidative Stress Markers
ROS GenerationHG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
Malondialdehyde (MDA)HG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
Lactate Dehydrogenase (LDH)HG + Rg12.5, 5, 10 µmol/LDose-dependent decrease vs HG
Superoxide Dismutase (SOD)HG + Rg12.5, 5, 10 µmol/LDose-dependent increase vs HG
Glutathione Peroxidase (GSH-Px)HG + Rg12.5, 5, 10 µmol/LDose-dependent increase vs HG

Table 2: In Vivo Effects of Ginsenoside Rg1 on Diabetic Nephropathy in Rats [1][2][3]

ParameterTreatment GroupDosageDurationResult
Inflammatory Markers Diabetic Nephropathy (DN) Rats + Rg150 mg/kg/d8 weeksDecreased TNF-α, IL-1β, IL-6 vs DN
Oxidative Stress Markers DN Rats + Rg150 mg/kg/d8 weeksDecreased MDA; Increased SOD, GSH-Px vs DN
Renal Histopathology DN Rats + Rg150 mg/kg/d8 weeksAlleviated glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis vs DN

Table 3: In Vitro Effects of Ginsenoside Rg1 on Hyperlipidemia-Stressed Podocytes [4]

ParameterTreatment GroupConcentrationDurationResult
Cell Viability Hyperlipidemia (HL) + Rg150 µM48 hIncreased vs HL
Pyroptosis HL + Rg150 µM48 hAlleviated vs HL
Nephrin Expression HL + Rg150 µM48 hRestored vs HL

Table 4: In Vivo Effects of Ginsenoside Rg1 on Diabetic Cardiomyopathy in Rats [5][6]

ParameterTreatment GroupDosageDurationResult
Cardiac Function Diabetic (DM) Rats + Rg115, 20 mg/kg12 weeksImproved LVEF, LVFS vs DM
Myocardial Apoptosis DM Rats + Rg115, 20 mg/kg12 weeksDecreased percentage of apoptotic cells vs DM
ER Stress Markers DM Rats + Rg110, 15, 20 mg/kg12 weeksDose-dependent decrease in GRP78, CHOP, Cleaved Caspase-12 vs DM
Serum cTnI DM Rats + Rg110, 15, 20 mg/kg12 weeksDose-dependent decrease vs DM

Experimental Protocols

In Vitro Model of Diabetic Nephropathy: High Glucose-Induced Mesangial Cells[1][2][3]

Objective: To investigate the protective effects of this compound (Ginsenoside Rg1) on mesangial cells under high glucose conditions.

Materials:

  • HBZY-1 mesangial cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • D-glucose

  • This compound (Ginsenoside Rg1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • ELISA kits for TNF-α, IL-1β, IL-6, MDA, LDH, SOD, GSH-Px

  • DCFH-DA probe for ROS detection

Protocol:

  • Cell Culture: Culture HBZY-1 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • High Glucose Induction: Induce diabetic conditions by treating cells with 30 mM D-glucose for 48 hours. A normal glucose control group should be maintained with 5.5 mM D-glucose.

  • This compound Treatment: Treat the high glucose-induced cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µmol/L) for 24-48 hours.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate.

    • After treatment, add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest and wash cells.

    • Resuspend cells in binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry.

  • ELISA for Inflammatory and Oxidative Stress Markers:

    • Collect cell culture supernatants or cell lysates.

    • Perform ELISA for TNF-α, IL-1β, IL-6, MDA, LDH, SOD, and GSH-Px according to the manufacturer's instructions.

  • ROS Detection:

    • Load cells with DCFH-DA probe.

    • Measure fluorescence intensity using a fluorescence microscope or plate reader.

In Vivo Model of Diabetic Nephropathy[1][2][3]

Objective: To evaluate the therapeutic efficacy of this compound (Ginsenoside Rg1) in a rat model of diabetic nephropathy.

Materials:

  • Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer

  • This compound (Ginsenoside Rg1)

  • Metabolic cages for urine collection

  • Kits for measuring blood glucose, serum creatinine, and blood urea nitrogen (BUN)

  • Histology reagents (formalin, paraffin, H&E stain, PAS stain)

Protocol:

  • Induction of Diabetes:

    • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.

    • Confirm diabetes by measuring blood glucose levels (>16.7 mmol/L).

  • This compound Administration:

    • Administer this compound (e.g., 50 mg/kg/day) orally by gavage for a specified period (e.g., 8 weeks).

  • Monitoring:

    • Monitor body weight and blood glucose levels regularly.

    • Collect 24-hour urine samples at intervals to measure urinary protein excretion.

  • Biochemical Analysis:

    • At the end of the study, collect blood samples to measure serum creatinine and BUN.

  • Histopathological Analysis:

    • Perfuse and collect kidneys.

    • Fix kidneys in 10% formalin and embed in paraffin.

    • Section the kidneys and stain with H&E and PAS to evaluate glomerular and tubular structures.

Signaling Pathways

The protective effects of this compound (Ginsenoside Rg1) in diabetic complications are mediated through the modulation of key signaling pathways.

PI3K_AKT_FOXO3_Pathway High_Glucose High Glucose PI3K PI3K High_Glucose->PI3K Rg1 This compound (Ginsenoside Rg1) Rg1->PI3K p_PI3K p-PI3K PI3K->p_PI3K Activation AKT AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_PI3K->AKT FOXO3_nucleus FOXO3 (nucleus) p_AKT->FOXO3_nucleus Inhibits nuclear localization FOXO3_cytoplasm FOXO3 (cytoplasm) FOXO3_nucleus->FOXO3_cytoplasm Translocation Inflammation Inflammation (TNF-α, IL-1β, IL-6) FOXO3_nucleus->Inflammation Oxidative_Stress Oxidative Stress (ROS, MDA) FOXO3_nucleus->Oxidative_Stress Cell_Survival Cell Survival & Protection FOXO3_cytoplasm->Cell_Survival

Caption: PI3K/AKT/FOXO3 signaling pathway modulated by this compound.

mTOR_NFkB_NLRP3_Pathway Hyperlipidemia Hyperlipidemia mTOR mTOR Hyperlipidemia->mTOR Rg1_2 This compound (Ginsenoside Rg1) Rg1_2->mTOR Protection Podocyte Protection NFkB NF-κB mTOR->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Pyroptosis Podocyte Pyroptosis & Injury NLRP3->Pyroptosis

Caption: mTOR/NF-κB/NLRP3 pathway in podocyte injury.

Conclusion

This compound (Ginsenoside Rg1) demonstrates significant promise as a therapeutic agent for the management of diabetic complications. Its ability to counteract inflammation, oxidative stress, and apoptosis through the modulation of critical signaling pathways like PI3K/AKT/FOXO3 and mTOR/NF-κB/NLRP3 provides a strong rationale for its further investigation. The protocols and data presented herein serve as a valuable resource for researchers dedicated to developing novel treatments for diabetes and its debilitating complications.

References

Application of Ginsenoside Compound K in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research data for Sinocrassoside C1, this document provides a comprehensive overview of the application of a closely related and well-studied compound, Ginsenoside Compound K (CK) , as a representative example. Compound K is a major intestinal bacterial metabolite of ginsenosides and has demonstrated significant potential in cancer cell line research.

Introduction

Ginsenoside Compound K (CK) is a key bioactive metabolite derived from the protopanaxadiol-type saponins found in ginseng. Its anticancer properties have been extensively studied, revealing its ability to inhibit proliferation, induce apoptosis, and suppress metastasis in a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of Compound K on cancer cells.

Data Presentation: Efficacy of Compound K on Cancer Cell Lines

The following table summarizes the cytotoxic effects of Compound K on various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549 Lung Adenocarcinoma17.7848
SK-MES-1 Lung Squamous Carcinoma16.5348
HCT-116 Colorectal CarcinomaNot specified, dose-dependent inhibition24, 48, 72
SW-480 Colorectal AdenocarcinomaNot specified, dose-dependent inhibition24, 48, 72
HT-29 Colorectal AdenocarcinomaNot specified, dose-dependent inhibition24, 48, 72
DU145 Prostate Cancer~1024
MCF-7 Breast CancerNot specified, dose-dependent inhibitionNot specified

Key Signaling Pathways Modulated by Compound K

Compound K exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[1] Compound K has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway CompoundK Compound K PI3K PI3K CompoundK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Compound K inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation and differentiation.[2] Compound K can modulate this pathway to suppress cancer cell growth.

MAPK_ERK_Pathway CompoundK Compound K Ras Ras CompoundK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Compound K's inhibitory effect on the MAPK/ERK pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Compound K has been shown to inhibit STAT3 phosphorylation and its downstream signaling.

STAT3_Pathway CompoundK Compound K JAK JAK CompoundK->JAK STAT3 STAT3 JAK->STAT3 Tyr705 Phosphorylation pSTAT3 p-STAT3 GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->GeneExpression Nuclear Translocation

Inhibition of STAT3 phosphorylation by Compound K.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Compound K on cancer cells.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with various concentrations of Compound K A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound K stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound K in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Compound K.

Apoptosis_Assay_Workflow A Treat cells with Compound K B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.

Materials:

  • Cancer cells treated with Compound K

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Compound K for a specified time (e.g., 24 or 48 hours). Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for STAT3 Phosphorylation

This protocol is for detecting the effect of Compound K on the phosphorylation of STAT3.

Western_Blot_Workflow cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody (p-STAT3, STAT3, β-actin) E->F G Secondary Antibody F->G H Detection G->H

General Workflow for Western Blotting.

Materials:

  • Cancer cells treated with Compound K

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse Compound K-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with primary antibodies for total STAT3 and a loading control (e.g., β-actin).

Conclusion

Ginsenoside Compound K is a promising natural product for cancer research, demonstrating significant activity against various cancer cell lines through the modulation of key signaling pathways. The protocols and data presented here provide a foundational guide for researchers to explore the anticancer potential of Compound K and similar compounds. It is crucial to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Sinocrassoside C1 solubility in DMSO versus aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinocrassoside C1 is a natural product of increasing interest within the scientific community. As with many complex phytochemicals, understanding its solubility and establishing clear protocols for its use in experimental settings is crucial for accurate and reproducible research. This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO) versus aqueous buffers. It also includes a comprehensive protocol for the preparation of this compound solutions for use in typical cell-based assays. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide incorporates best practices for handling compounds with similar characteristics.

Data Presentation: Solubility of this compound

Solvent/Buffer SystemEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO) ≥ 10 mg/mLDMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including many polymers and compounds with low aqueous solubility. It is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[1][2]
Aqueous Buffers (e.g., PBS, pH 7.2) Low to InsolubleLike many complex glycosides, this compound is expected to have limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is likely to result in precipitation. For cell-based assays, it is standard practice to dilute a high-concentration DMSO stock solution into the aqueous culture medium.
Ethanol SolubleWhile not the primary focus, ethanol can also be a suitable solvent for initial stock solution preparation.
Water InsolubleDirect dissolution of hydrophobic compounds in water is generally not feasible and can lead to precipitation.[3][4]

Experimental Protocols

This section provides a detailed methodology for the solubilization and preparation of this compound for in vitro experimental use, particularly for cell culture applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 610.52 g/mol ), weigh 6.105 mg.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to the 6.105 mg of this compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration DMSO stock solution of this compound into an aqueous buffer or cell culture medium for treating cells.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene tubes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the DMSO stock into the aqueous medium.

    • For example, to achieve a final concentration of 10 µM in the cell culture medium, first, prepare an intermediate dilution by adding a small volume of the 10 mM stock to the medium.

    • Then, add the intermediate dilution to the final volume of the cell culture medium.

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below a level that is toxic to the cells.

    • For most cell lines, the final DMSO concentration should not exceed 0.5%.[5]

    • For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.[5]

  • Control Group: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without this compound. This will account for any effects of the solvent on the cells.

  • Immediate Use: It is best to prepare the working solutions immediately before use, as the stability of the compound in aqueous solutions may be limited.

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound solutions and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw DMSO Stock store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer / Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

hypothetical_pathway cluster_cell Hypothetical Cellular Response SC1 This compound Receptor Cell Surface Receptor SC1->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While specific solubility data for this compound remains to be extensively published, the protocols outlined in this document provide a robust framework for its preparation and use in research settings. By utilizing DMSO for concentrated stock solutions and exercising care during dilution into aqueous media, researchers can effectively work with this and other hydrophobic natural products. It is recommended that investigators empirically determine the optimal solubility and final DMSO concentration for their specific experimental systems. Further research into the precise solubility and biological mechanisms of this compound will undoubtedly contribute to a more complete understanding of its potential applications.

References

Application Notes and Protocols for Sinocrassoside C1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the plant Sinocrassula indica. Flavonol glycosides are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make this compound a compound of interest for investigation in various cell-based assays. This document provides detailed protocols for the preparation of this compound stock solutions and outlines its potential applications in cell culture experiments, including its putative effects on cellular signaling pathways.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.52 g/mol [1]
Purity Typically ≥95%[1]
Solubility in DMSO 60 mg/mL (98.28 mM)[2]
Appearance Varies (refer to supplier data)
Storage Store at -20°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 610.52 g/mol x 1000 mg/g = 6.1052 mg

  • Weighing: Carefully weigh out approximately 6.11 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to sterile cell cultures, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound you wish to test in your cell culture experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Serial Dilution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of medium).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Ensure your dilution scheme accounts for this.

  • Treatment of Cells:

    • Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration.

    • For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 1 µL of a 10 mM stock solution.

    • Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Mandatory Visualizations

Experimental Workflow for Preparing this compound Solutions

G Figure 1: Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation calc Calculate Mass of This compound weigh Weigh this compound calc->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat

Caption: Workflow for Preparing this compound Solutions

Putative Signaling Pathway Modulation by this compound

Flavonoids have been reported to influence various signaling pathways involved in cellular processes like inflammation and apoptosis. While the specific effects of this compound are still under investigation, a potential mechanism of action could involve the modulation of the MAPK and NF-κB signaling pathways.

G Figure 2: Putative Signaling Pathway Modulation by this compound cluster_pathway Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway SC1 This compound ERK ERK SC1->ERK Modulates JNK JNK SC1->JNK Modulates p38 p38 SC1->p38 Modulates IKK IKK SC1->IKK Inhibits? Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

Caption: Putative Signaling Pathway Modulation by this compound

References

Application Notes and Protocols: Molecular Docking Studies of Sinocrassoside C1 with Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of Sinocrassoside C1, a natural product from the Crassula genus, with potential therapeutic enzyme targets. Given the reported anti-inflammatory and anticancer activities of compounds from Crassula species, this document outlines a hypothetical study targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a target in some cancers.

Introduction

This compound is a natural compound with the chemical formula C27H30O16. While its specific biological activities are not yet fully elucidated, related compounds from the Crassula genus have shown promising anti-inflammatory and anticancer properties.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6][7] This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

This document provides a detailed protocol for a hypothetical molecular docking study of this compound with Cyclooxygenase-2 (COX-2), an enzyme frequently targeted in anti-inflammatory drug development.[8][9]

Experimental Protocols

This section details the step-by-step methodology for conducting a molecular docking study of this compound against a target enzyme, using COX-2 as an example.

1. Software and Resource Requirements:

  • Molecular Docking Software: AutoDock Vina

  • Molecular Visualization and Preparation Tools: UCSF Chimera, PyMOL, or Biovia Discovery Studio

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target enzyme.

  • Ligand Structure Database (e.g., PubChem): For obtaining the 3D structure of this compound.

2. Ligand Preparation (this compound):

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem. If a 3D structure is unavailable, it can be generated from its 2D structure using software like ChemDraw or MarvinSketch and then energy minimized.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation. This can be done using the steepest descent and conjugate gradient algorithms in software like UCSF Chimera or Avogadro.

  • File Format Conversion: Convert the ligand file to the PDBQT format, which is required by AutoDock Vina. This process adds partial charges and defines rotatable bonds.

3. Protein Preparation (COX-2):

  • Retrieve Protein Structure: Download the crystal structure of the target enzyme (e.g., COX-2, PDB ID: 5IKT) from the Protein Data Bank.

  • Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

  • Add Polar Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure and assign Gasteiger charges. This step is essential for accurately calculating the electrostatic interactions during docking.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT format.

4. Molecular Docking Procedure:

  • Grid Box Generation: Define the binding site on the target enzyme by creating a grid box. The grid box should encompass the active site of the enzyme. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or through literature review of the enzyme's active site residues.

  • Running the Docking Simulation: Use AutoDock Vina to perform the docking simulation. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • Post-Docking Analysis: The output of the docking simulation will be a set of docked poses of the ligand with their corresponding binding energies. Analyze the top-ranked poses to identify the most favorable binding mode. This analysis should include visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target enzyme's active site.

Data Presentation

Quantitative data from the molecular docking study should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Docking Results of this compound with Target Enzyme

LigandTarget EnzymeBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Number of Hydrogen BondsInteracting Residues
This compoundCOX-2-9.80.154TYR355, ARG513, VAL349, SER530
Reference InhibitorCOX-2-10.50.085TYR355, ARG513, PHE518, SER530

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Pro-inflammatory Receptor PLA2 Phospholipase A2 Receptor->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation SinocrassosideC1 This compound SinocrassosideC1->COX2 Inhibition G start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (Target Enzyme) start->protein_prep grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Analysis of Results docking->analysis end End analysis->end

References

Troubleshooting & Optimization

Common issues with Sinocrassoside C1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sinocrassoside C1 in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the common causes?

A1: this compound, as a flavonoid glycoside, is susceptible to degradation in solution. The primary factors influencing its stability are pH, temperature, and exposure to light. Degradation can manifest as a loss of potency, changes in color, or the appearance of precipitates. It is crucial to control these environmental conditions during your experiments.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Generally, flavonoid glycosides exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1][2] Alkaline pH can accelerate the oxidation and hydrolysis of the glycosidic bond and the flavonoid backbone. For short-term storage, it is advisable to maintain the pH of your this compound solution in the acidic range (pH 3-6).

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can significantly accelerate the degradation of flavonoid glycosides.[1][3] Thermal degradation can lead to the cleavage of the glycosidic bond, releasing the aglycone and sugar moieties, or further degradation into smaller phenolic compounds. It is recommended to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and to perform experiments at controlled room temperature whenever possible.

Q4: Is this compound sensitive to light?

A4: Yes, many flavonoids are photosensitive. Exposure to UV or even ambient light can induce photodegradation. To minimize this, always store this compound solutions in amber vials or wrap containers in aluminum foil.[4] Conduct experiments under subdued lighting conditions when feasible.

Q5: I am observing a loss of biological activity in my cell-based assays. Could this be related to the stability of this compound in the culture medium?

A5: Yes, this is a strong possibility. Cell culture media are typically buffered at a physiological pH (around 7.4), which is slightly alkaline and can promote the degradation of flavonoid glycosides over the course of an experiment.[3] Additionally, the incubation temperature of 37°C will also accelerate degradation. It is advisable to prepare fresh solutions of this compound for each experiment and to minimize the pre-incubation time in the culture medium.

Troubleshooting Guides

Issue 1: Inconsistent Results in Analytical Quantification (e.g., HPLC)
Symptom Possible Cause Troubleshooting Steps
Peak area of this compound decreases over time in prepared samples.Degradation in the autosampler or on the benchtop.1. Use a cooled autosampler (e.g., 4°C). 2. Prepare samples immediately before analysis. 3. Ensure the mobile phase is not strongly alkaline. An acidic modifier (e.g., 0.1% formic acid) can improve stability.
Appearance of new, unidentified peaks in the chromatogram.Formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Adjust solution pH and storage conditions to minimize degradation.
Poor peak shape or shifting retention time.Interaction with the stationary phase or degradation during separation.1. Optimize the mobile phase composition and pH. 2. Ensure the column temperature is controlled and not excessively high.
Issue 2: Reduced Bioactivity in In Vitro Assays
Symptom Possible Cause Troubleshooting Steps
Higher than expected IC50 values or loss of efficacy.Degradation in the cell culture medium.1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C. 2. Dilute the stock solution into the culture medium immediately before adding it to the cells. 3. Consider the duration of your assay; for longer incubations, the stability of this compound may be a limiting factor. A stability study in the specific medium can be performed.
Variability between experimental replicates.Inconsistent preparation and handling of this compound solutions.1. Standardize the protocol for solution preparation, including solvent, pH, and temperature. 2. Protect solutions from light at all stages.

Quantitative Data Summary

The following table summarizes the degradation kinetics of Quercetin, a common flavonoid aglycone, under thermal stress at different pH values. While not a glycoside, this data illustrates the significant impact of pH on flavonoid stability.

Table 1: Thermal Degradation Kinetics of Quercetin at 90°C

pHFirst-Order Degradation Constant (k, s⁻¹)Half-life (t₁/₂, min)
6.50.0001864.2
7.00.0003236.1
7.50.0007415.6
8.00.001219.5
8.50.001537.6
(Data adapted from a study on Quercetin thermal degradation.[1])

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Flavonoid Glycosides

This protocol provides a general framework for developing an HPLC method to separate the parent compound from its degradation products.[7][8][9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 50
    25 90

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of this compound (typically around 280 nm and 330 nm for flavonoids).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Visualizations

Signaling Pathway

Flavonoids, such as those found in the Crassula genus, have been reported to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. This compound may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. Additionally, studies on Crassula ovata extracts have suggested interactions with other critical cell signaling pathways.[10][11][12][13][14]

NF_kappa_B_Pathway SC1 This compound IKK IKK Complex SC1->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB Dissociates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NFkB_n NF-κB (p50/p65) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

stability_workflow start Start: this compound Sample prep Prepare Solution in Relevant Matrix (e.g., Buffer, Cell Culture Medium) start->prep stress Apply Stress Conditions (pH, Temp, Light) prep->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Quantify Remaining Parent Compound and Degradation Products analysis->data kinetics Determine Degradation Rate and Half-life data->kinetics end End: Stability Profile kinetics->end

References

Technical Support Center: Optimizing HPLC-UV Detection for Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Sinocrassoside C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC-UV a suitable analytical technique?

A1: this compound is a flavonol glycoside, a class of natural products known for their potential biological activities.[1] HPLC-UV is a widely used and robust technique for the analysis of such compounds because flavonoids possess chromophores that absorb UV light, allowing for their detection and quantification.

Q2: What is the expected UV absorption wavelength (λmax) for this compound?

  • Band I: Associated with the B-ring cinnamoyl system, appearing in the range of 300-385 nm.

  • Band II: Associated with the A-ring benzoyl system, appearing in the range of 240-280 nm.[2]

For initial method development, monitoring in the 254 nm to 280 nm range and the 330 nm to 370 nm range is recommended to determine the optimal wavelength for sensitivity and selectivity. A diode array detector (DAD) is highly recommended to screen across a range of wavelengths simultaneously.

Q3: What are the key parameters to optimize for the HPLC-UV analysis of this compound?

A3: The critical parameters for optimization include:

  • Column Chemistry: C18 columns are commonly used for the separation of non-polar to moderately polar compounds like flavonol glycosides.

  • Mobile Phase Composition: A gradient of acetonitrile or methanol with acidified water (e.g., with formic acid or acetic acid) is typically used to achieve good separation of flavonoid glycosides.

  • Detection Wavelength: As discussed in Q2, selecting the λmax is crucial for sensitivity.

  • Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.

  • Flow Rate: A typical analytical flow rate is around 1.0 mL/min for a standard 4.6 mm ID column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Extracolumn band broadening.1. Use a high-purity, end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 4. Use shorter tubing with a smaller internal diameter between the column and the detector.
Low Sensitivity/Small Peak Area 1. Suboptimal detection wavelength. 2. Low sample concentration. 3. High baseline noise. 4. Short path length of the detector flow cell.1. Determine the λmax of this compound using a DAD or by scanning with a UV-Vis spectrophotometer. 2. Concentrate the sample or increase the injection volume (be mindful of potential overloading). 3. See the "High Baseline Noise" section below. 4. Use a detector with a longer path length flow cell if available.[4]
High Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. 4. Fluctuations in column temperature. 5. Deteriorating detector lamp.1. Degas the mobile phase thoroughly. Purge the pump and detector. 2. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the detector cell with a strong solvent like isopropanol. 3. Check all fittings for leaks. 4. Use a column oven to maintain a stable temperature.[5] 5. Replace the detector lamp if its energy output is low.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Poor column equilibration. 3. Fluctuations in flow rate. 4. Column degradation.1. Prepare the mobile phase accurately and consistently. Use an online mixer if available. 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Check the pump for leaks and ensure it is delivering a stable flow. 4. Use a guard column and replace the analytical column if performance deteriorates significantly.
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase. 3. Late eluting compounds from a previous injection.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and additives. 3. Incorporate a wash step with a strong solvent at the end of each gradient run to elute any strongly retained compounds.

Experimental Protocols

Recommended Starting HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm and 350 nm (or scan with DAD)
Sample Preparation Protocol
  • Standard Solution: Accurately weigh a known amount of this compound reference standard. Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL. This will be your stock solution. Prepare working standards by diluting the stock solution.

  • Sample from Plant Matrix: For the extraction of this compound from a plant matrix, a common method is methanolic extraction. The exact procedure will depend on the nature of the sample.

  • Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample/Standard Weighing Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 System Issues Problem->Cause3 Sol1 Check/Replace Column Use Guard Column Cause1->Sol1 Sol2 Prepare Fresh Mobile Phase Adjust pH Cause2->Sol2 Sol3 Check for Leaks Purge System Cause3->Sol3

Caption: Logical relationship for troubleshooting HPLC issues.

References

Troubleshooting low yield in Sinocrassoside C1 extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Sinocrassoside C1 from Sinocrassula indica.

Troubleshooting Guide: Low Extraction Yield

Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when troubleshooting low yield?

A1: The quality of the starting plant material is paramount. Before optimizing extraction parameters, ensure that:

  • The plant material is correctly identified as Sinocrassula indica.

  • The appropriate plant part is being used (the whole plant is often cited for this compound extraction).

  • The plant material has been properly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) to prevent enzymatic degradation of the target compound.[1]

  • The material is ground to a fine, uniform powder to maximize the surface area for solvent penetration.[1] A particle size of less than 0.5 mm is often optimal.[2]

Q2: Which solvent system is recommended for this compound extraction?

A2: this compound is a flavonol glycoside, which is a type of saponin. These compounds are generally polar. Therefore, polar solvents are most effective for their extraction.[1]

  • Recommended Solvents: Methanol and ethanol are commonly used for extracting saponins and flavonoids.[1] Methanolic extracts of Sinocrassula indica have been shown to contain this compound.

  • Solvent Concentration: The use of aqueous alcoholic solutions (e.g., 60-80% ethanol or methanol in water) can improve extraction efficiency by balancing polarity.[3]

Q3: How do temperature and extraction time affect the yield?

A3: Both temperature and time are critical parameters that require optimization.

  • Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield.[4] However, excessive heat can cause degradation of thermolabile compounds like flavonol glycosides.[2][5] A temperature range of 50-80°C is often a good starting point for optimization.[3][5]

  • Extraction Time: The extraction process needs to be long enough to allow for complete diffusion of the target compound from the plant matrix into the solvent.[1] However, prolonged extraction times can lead to the degradation of unstable compounds. Typical extraction times can range from 30 minutes for methods like ultrasound-assisted extraction to several hours for Soxhlet extraction or maceration.[1][6]

Q4: Can the solid-to-liquid ratio impact my yield?

A4: Yes, an insufficient volume of solvent may not be able to dissolve all of the target compound, leading to a low yield.[1] Conversely, an excessively large volume of solvent can make the subsequent concentration step more time-consuming and energy-intensive, and may also co-extract more impurities.[5] Typical solid-to-liquid ratios to explore range from 1:10 to 1:50 (g/mL).[5][7]

Q5: What are some common pitfalls during the purification process that can lead to yield loss?

A5: Significant losses can occur during purification. Key areas to watch for include:

  • Compound Degradation: Flavonol glycosides can be unstable under alkaline conditions.[7] Maintaining a neutral or slightly acidic pH during extraction and purification can help prevent degradation.[7]

  • Solvent Evaporation: Overheating during solvent removal with a rotary evaporator can degrade the target compound. It is advisable to use a controlled, low temperature (e.g., 40°C).[1]

  • Liquid-Liquid Partitioning: Incomplete phase separation or multiple extractions can lead to loss of the compound. Ensure adequate mixing and settling times, and perform multiple extractions with fresh solvent to maximize recovery.

  • Column Chromatography: The choice of stationary and mobile phases is crucial for effective separation. If the solvent system is not optimized, this compound may not elute completely from the column, or it may co-elute with other impurities, making further purification difficult and leading to losses.[1]

Q6: How can I be sure that my quantification method is accurate?

A6: An inaccurate quantification method can give the impression of a low yield when the actual yield is higher.

  • HPLC Method: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying compounds like this compound.[1] It is essential to have a validated HPLC method, which includes assessing linearity, accuracy, and precision.

  • Reference Standard: The purity of the reference standard is critical. Always use a high-purity, certified reference standard for creating the calibration curve.

Data Presentation: Illustrative Extraction Parameters

The following tables provide examples of optimized extraction parameters for flavonoids from plant sources, which can serve as a starting point for the optimization of this compound extraction.

Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids from Lactuca indica [6][8]

ParameterRange TestedOptimal Condition
Liquid-to-Solid Ratio15-35 mL/g24.76 mL/g
Ultrasonic Power300-500 W411.43 W
Ethanol Concentration40-80%58.86%
Extraction Time20-40 min30 min

Table 2: Optimization of Maceration Parameters for Flavonoids from Crocus sativus Floral Residues [5]

ParameterRange TestedOptimal Condition
Ethanol Concentration30-90%67.7%
Extraction Temperature40-90 °C67.6 °C
Solid-to-Liquid Ratio1:10-1:50 g/mL1:30 g/mL
Extraction Time1-4 h3 h

Experimental Protocols

Protocol 1: General Maceration Extraction
  • Preparation: Weigh 50 g of finely powdered, dried Sinocrassula indica plant material.

  • Extraction: Place the powder in a conical flask and add 1000 mL of 70% methanol (a 1:20 solid-to-liquid ratio). Seal the flask and allow it to stand for 24-72 hours at room temperature with periodic agitation.[1]

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification: Proceed with liquid-liquid partitioning and chromatographic purification.

Protocol 2: General Soxhlet Extraction
  • Preparation: Place 50 g of finely powdered, dried Sinocrassula indica plant material into a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of methanol to the distillation flask. Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.[1]

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification: Purify the crude extract using appropriate chromatographic techniques.

Protocol 3: General Purification by Macroporous Resin Chromatography
  • Preparation of Crude Extract: Dissolve the crude extract in a suitable solvent (e.g., water or a low concentration of ethanol).

  • Column Loading: Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., D101 or HPD100).[5]

  • Washing: Wash the column with distilled water to remove salts, sugars, and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions and monitor the presence of this compound using an appropriate analytical method like TLC or HPLC.

  • Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Visualization

dot

ExperimentalWorkflow PlantMaterial Dried & Powdered Sinocrassula indica Extraction Extraction (e.g., Maceration, Soxhlet, UAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification FractionCollection Fraction Collection Purification->FractionCollection Concentration2 Solvent Evaporation FractionCollection->Concentration2 PureCompound Pure this compound Concentration2->PureCompound Analysis Analysis (HPLC, etc.) PureCompound->Analysis

References

How to prevent degradation of Sinocrassoside C1 during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of Sinocrassoside C1 degradation during storage. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and FAQs to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a flavonoid glycoside, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative reactions, leading to the breakdown of the molecule.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the flavonoid backbone.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Moisture: Water can act as a reactant in hydrolytic degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may not always be visible. However, you might observe a color change in the solid compound (e.g., from off-white to yellow or brown) or in its solutions. The most reliable way to detect degradation is through analytical techniques such as HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light. For short-term storage, 2-8°C is acceptable. The container should be opaque or wrapped in aluminum foil. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol. For immediate use, solutions can be kept at room temperature, protected from light. For short-term storage (up to a few days), store the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound1. Review storage conditions (temperature, light, moisture). 2. Prepare fresh stock solutions. 3. Analyze a freshly prepared standard to confirm the identity of the main peak.
Decreased biological activity in assays Loss of active compound due to degradation1. Confirm the purity and integrity of your this compound stock using HPLC or LC-MS. 2. Use a freshly prepared solution for your experiments.
Color change of the solid compound or solution Oxidation or other degradation pathways1. Discard the discolored compound/solution. 2. Ensure future storage is under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

  • Gradient: A suitable gradient should be developed to separate this compound from its potential degradation products. A starting point could be a linear gradient from 10% to 50% Solvent B over 30 minutes.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 25°C

  • Detection wavelength: 280 nm (or a wavelength determined by UV-Vis scan)

  • Injection volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

5. Stability Study Procedure:

  • Prepare multiple aliquots of the this compound solution.

  • Expose the aliquots to different stress conditions (e.g., elevated temperature, light exposure, different pH values).

  • At specified time points, analyze the samples by HPLC.

  • Calculate the percentage of this compound remaining by comparing the peak area to that of a control sample stored under optimal conditions (-80°C, protected from light).

Visualizations

degradation_pathway SC1 This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) SC1->Hydrolysis Oxidation Oxidation (Oxygen) SC1->Oxidation Photodegradation Photodegradation (Light) SC1->Photodegradation Aglycone Aglycone Hydrolysis->Aglycone Sugars Sugar Moieties Hydrolysis->Sugars Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

stability_workflow start Start: Prepare this compound Solution stress Expose to Stress Conditions (Temp, Light, pH, etc.) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Calculate % Remaining hplc->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for a this compound stability study.

troubleshooting_tree start Issue: Unexpected Results (e.g., low activity, extra peaks) check_storage Were storage recommendations followed? (-20°C or below, dark, dry) start->check_storage check_solution How old is the stock solution? check_storage->check_solution Yes re_evaluate Re-evaluate storage protocol check_storage->re_evaluate No fresh_solution Prepare fresh solution check_solution->fresh_solution Old (>1 week) hplc_confirm Confirm purity with HPLC check_solution->hplc_confirm Fresh (<1 week) fresh_solution->hplc_confirm re_evaluate->fresh_solution proceed Proceed with experiment hplc_confirm->proceed Purity OK degraded Compound likely degraded. Order new batch. hplc_confirm->degraded Purity compromised

Caption: Troubleshooting decision tree for this compound degradation issues.

Technical Support Center: Overcoming Poor Bioavailability of Flavonol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of flavonol glycosides, using Sinocrassoside C1 as a key example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonol glycoside with the chemical formula C27H30O16 and a molecular weight of 610.5175.[1] Its structure consists of a kaempferol aglycone attached to two sugar moieties. Like many flavonol glycosides, this compound is expected to have low oral bioavailability. This is primarily due to poor aqueous solubility, limited permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the liver.[2][3] These factors can significantly limit its therapeutic efficacy when administered orally.

Q2: What are the primary mechanisms limiting the oral bioavailability of flavonol glycosides like this compound?

A2: The primary limiting factors for the oral bioavailability of flavonol glycosides are:

  • Poor Aqueous Solubility: The complex structure of these compounds often leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[4]

  • Low Intestinal Permeability: The large and polar nature of the glycoside molecules can hinder their passage across the lipid-rich intestinal cell membranes.[2] While some glycosides may utilize sugar transporters, this process can be saturated.

  • First-Pass Metabolism: Once absorbed, these compounds are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes before reaching systemic circulation.[2]

  • Gut Microbiota Interaction: Intestinal bacteria can hydrolyze the glycosidic bonds, releasing the aglycone (in this case, kaempferol), which may then be further metabolized or absorbed. The efficiency of this process varies significantly among individuals.[5]

Q3: What are the general strategies to enhance the oral bioavailability of flavonol glycosides?

A3: Several strategies can be employed to overcome the poor bioavailability of flavonol glycosides:

  • Structural Modification: Creating prodrugs or analogs with improved physicochemical properties.[6]

  • Advanced Formulation Strategies:

    • Particle Size Reduction: Micronization and nanosizing can increase the surface area for dissolution.[7]

    • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.[4][7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and absorption.[3][4][6]

    • Complexation: Using cyclodextrins or phospholipids to form inclusion or complexes that enhance solubility.[4][6]

  • Use of Absorption Enhancers: Co-administration with substances that can temporarily increase intestinal permeability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My flavonol glycoside shows high potency in vitro but has negligible oral bioavailability in animal models.

  • Initial Diagnostic Steps:

    • Confirm Solubility: Determine the aqueous solubility of your compound in simulated gastric and intestinal fluids.

    • Assess Permeability: Perform an in vitro Caco-2 cell permeability assay to understand its ability to cross the intestinal barrier.

    • Evaluate Metabolic Stability: Use liver microsomes to assess the extent of first-pass metabolism.

  • Troubleshooting Workflow:

    Start Poor in vivo Bioavailability Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Caco-2 Permeability Start->Permeability Metabolism Assess Metabolic Stability Start->Metabolism LowSolubility Low Solubility Solubility->LowSolubility LowPermeability Low Permeability Permeability->LowPermeability HighMetabolism High First-Pass Metabolism Metabolism->HighMetabolism Formulation Implement Formulation Strategies (e.g., Nanosizing, Solid Dispersion, Lipid-Based) LowSolubility->Formulation Prodrug Consider Prodrug Approach LowPermeability->Prodrug StructuralMod Structural Modification to Block Metabolic Sites HighMetabolism->StructuralMod

    Caption: Troubleshooting workflow for poor oral bioavailability.

Problem 2: The compound has very low aqueous solubility. What are effective strategies to improve its dissolution?

  • Recommended Approaches:

    • Micronization/Nanonization: Reducing particle size increases the surface-area-to-volume ratio, enhancing the dissolution rate.

    • Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state within a polymer matrix can significantly improve solubility.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[4]

    • Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity and improve absorption.[6]

Problem 3: The Caco-2 permeability assay shows low transport. How can intestinal absorption be improved?

  • Potential Solutions:

    • Lipid-Based Formulations: Formulations like SEDDS can present the compound in a solubilized form and interact with the intestinal membrane to enhance absorption.[4][6]

    • Co-administration with Permeability Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. (Caution: This approach requires careful safety evaluation).

    • Structural Modification to a Prodrug: Modifying the structure to a more lipophilic form can improve passive diffusion. The prodrug is then converted to the active compound in the body.

Quantitative Data Summary

The following tables summarize key data related to the bioavailability of flavonol glycosides.

Table 1: In Vitro Permeability of Selected Flavonoids in Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human AbsorptionReference
Kaempferol> 10High[8]
Quercetin1.70 (±0.11)Low[8]
Quercetin-3-O-glucoside (Isoquercitrin)36.6 (±3.2)High[3][8]
Quercetin-3-O-rutinoside (Rutin)1.17 (±0.128)Low[8]

Note: Higher Papp values indicate greater permeability.

Table 2: Pharmacokinetic Parameters of Quercetin and its Glucuronide in Rats

Compound Administered (100 mg/kg, oral)Analyte in PlasmaCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Reference
QuercetinQuercetin1583.9 ± 583.3~0.75 & ~51583.9 ± 583.3[9]
QuercetinQuercetin-3-O-glucuronide39529.2 ± 6108.2~0.75 & ~539529.2 ± 6108.2[9]
Quercetin-3-O-glucuronideQuercetin1394.6 ± 868.1~0.75 & ~51394.6 ± 868.1[9]
Quercetin-3-O-glucuronideQuercetin-3-O-glucuronide24625.1 ± 1563.8~0.75 & ~524625.1 ± 1563.8[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve.

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol is a standard method to assess the intestinal permeability of a compound.

  • Objective: To determine the rate of transport of a flavonol glycoside across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be >300 Ω·cm².[10]

    • Transport Experiment (Apical to Basolateral):

      • The test compound (e.g., 10 µM) is added to the apical (AP) side of the Transwell insert.

      • The basolateral (BL) side contains a fresh medium.

      • Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh medium.

    • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Experimental Workflow Diagram:

    cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-25 days to form monolayer A1->A2 A3 Verify monolayer integrity (Measure TEER) A2->A3 B1 Add test compound to Apical (AP) side A3->B1 B2 Incubate at 37°C B1->B2 B3 Collect samples from Basolateral (BL) side at time points B2->B3 C1 Quantify compound concentration by LC-MS/MS B3->C1 C2 Calculate Papp value C1->C2

    Caption: Caco-2 permeability assay workflow.

2. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the bioavailability of a compound.

  • Objective: To determine the plasma concentration-time profile of a flavonol glycoside and its metabolites after oral administration.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before the experiment.[11]

    • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosing:

      • Oral (PO) Group: A single dose (e.g., 50 mg/kg) is administered by oral gavage.[11]

      • Intravenous (IV) Group (for absolute bioavailability): A single dose (e.g., 10 mg/kg) is administered via the tail vein.

    • Blood Sampling: Blood samples (~200 µL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[9][12]

    • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

    • Sample Analysis: Plasma concentrations of the parent compound and any major metabolites are determined by a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½). Absolute bioavailability (F%) is calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Signaling Pathways

The aglycone of this compound is kaempferol, which is known to modulate several key signaling pathways. Understanding these pathways can provide insights into its potential therapeutic effects.

1. Nrf2/HO-1 Signaling Pathway

Kaempferol can induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes like heme oxygenase-1 (HO-1), leading to their expression and cellular protection against oxidative stress.[13]

cluster_0 Inside Nucleus Kaempferol Kaempferol Nrf2_Keap1 Nrf2-Keap1 Complex Kaempferol->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds HO1 HO-1 Gene Expression ARE->HO1 activates Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Nrf2/HO-1 signaling pathway activation by kaempferol.

2. MAPK/NF-κB Signaling Pathway

In the context of inflammation, kaempferol can inhibit the phosphorylation of MAPKs (e.g., ERK, JNK, p38), which in turn prevents the activation of the transcription factor NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators.[13]

cluster_0 Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IKK IKK MAPK->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory activates Kaempferol Kaempferol Kaempferol->MAPK inhibits

Caption: Inhibition of MAPK/NF-κB pathway by kaempferol.

References

Adjusting pH for optimal Sinocrassoside C1 activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Sinocrassoside C1. Our goal is to help you optimize your experimental conditions and overcome common challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in aqueous solutions?

The optimal pH for this compound activity has not been definitively established in published literature. As a saponin, its activity and stability can be pH-dependent. We recommend performing a pH optimization assay to determine the ideal pH for your specific experimental setup. A typical starting point for pH screening is to test a range from pH 5.0 to 8.0.

Q2: How should I prepare a stock solution of this compound?

This compound is typically soluble in methanol or dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 6.1 mg of this compound (Molecular Weight: 610.52 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the common methods for quantifying this compound in a sample?

Several methods can be used for the quantification of saponins like this compound. High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV, Mass Spectrometry (MS), or Evaporative Light Scattering (ELSD) provides high precision and robustness.[1] For a simpler, cost-effective colorimetric method, the vanillin-sulfuric acid assay can be adapted to quantify total triterpenoid saponins.[1]

Q4: Are there any known signaling pathways affected by this compound?

Currently, there is limited specific information in the public domain regarding the signaling pathways directly modulated by this compound. Saponins, as a class, are known to interact with cell membranes and can influence various signaling cascades. Further research is needed to elucidate the specific molecular targets of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no activity of this compound Suboptimal pH of the assay buffer.Perform a pH optimization experiment. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to identify the optimal condition for your assay.
Degradation of this compound.Ensure proper storage of the compound (-20°C) and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inappropriate solvent concentration.If using a DMSO stock solution, ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v), as higher concentrations can affect cell viability and enzyme activity.
High background noise in colorimetric assay Interference from other components in the sample.Include appropriate controls, such as a sample blank without the vanillin-sulfuric acid reagent, to subtract the background absorbance.
Reagent instability.Prepare the vanillin-sulfuric acid reagent fresh before each experiment.
Poor peak resolution in HPLC analysis Inadequate mobile phase composition.Optimize the mobile phase gradient and composition. A common mobile phase for saponin analysis is a gradient of acetonitrile and water.
Column degradation.Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column.
Inconsistent results between experiments Variability in buffer preparation.Prepare a large batch of buffer for a series of experiments to ensure consistency. Always check the pH of the buffer after preparation.
Pipetting errors.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions.

Experimental Protocols

Protocol 1: pH Optimization Assay for this compound

This protocol outlines a general procedure to determine the optimal pH for this compound activity in a cell-based assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Cell culture medium

  • Assay buffer solutions at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare a series of assay buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare working solutions of this compound by diluting the stock solution in each of the different pH buffers to the desired final concentration.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the this compound working solutions (in different pH buffers) to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO) for each pH value.

  • Incubate the plate for the desired treatment period.

  • Assess the biological activity using a suitable assay (e.g., measure cell viability, enzyme activity, or a specific biomarker).

  • Record and analyze the data to determine the pH at which this compound exhibits the highest activity.

Data Presentation:

pH of Assay BufferThis compound Activity (e.g., % Inhibition)Standard Deviation
5.035.23.1
6.058.94.5
7.085.15.2
7.482.54.8
8.065.73.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock This compound Stock Solution (DMSO) working Prepare Working Solutions (Dilute Stock in Buffers) stock->working buffers Prepare Assay Buffers (Varying pH) buffers->working cells Seed Cells in 96-well Plate treat Treat Cells with Working Solutions cells->treat working->treat incubate Incubate for Treatment Period treat->incubate assay Perform Biological Assay (e.g., MTT) incubate->assay read Read Plate assay->read analyze Analyze Data & Determine Optimal pH read->analyze

Caption: Workflow for pH Optimization Assay.

Hypothetical_Signaling_Pathway SC1 This compound Membrane Cell Membrane SC1->Membrane Interacts with Receptor Membrane Receptor Membrane->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Interference of Sinocrassoside C1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by Sinocrassoside C1 and other natural products in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a flavonol glycoside. Its chemical structure contains a flavonoid core, which is a well-documented Pan-Assay Interference Compound (PAINS) scaffold.[1] Molecules with such scaffolds are often flagged as potential "false positives" in HTS campaigns because they can interact with assay components in a non-specific manner, leading to misleading results.

Q2: What are the common mechanisms of assay interference I should be aware of when working with compounds like this compound?

Common mechanisms of assay interference include:

  • Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[2]

  • Fluorescence Interference: Colored or fluorescent compounds can absorb or emit light at wavelengths that overlap with the assay's detection method, leading to either false positive or false negative results.

  • Chemical Reactivity: The presence of reactive functional groups can lead to covalent modification of proteins, causing irreversible inhibition.[2] Flavonoids, like this compound, are known to be redox-active and can generate reactive oxygen species (ROS).[2]

  • Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays.

Q3: My primary screen with this compound yielded a high hit rate. What should be my immediate next steps?

An unusually high hit rate is a strong indicator of assay interference. The first step is to perform a series of counter-screens and orthogonal assays to rule out common interference mechanisms before investing further resources.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • Loss of activity when a non-ionic detergent (e.g., Triton X-100) is added to the assay buffer.[2]

  • Steep dose-response curves.

  • High Hill slope.

Troubleshooting Workflow:

start High Hit Rate Observed detergent_test Perform Assay with 0.01% Triton X-100 start->detergent_test activity_check Activity Lost or Significantly Reduced? detergent_test->activity_check aggregation Conclusion: Aggregation is Likely activity_check->aggregation Yes no_aggregation Conclusion: Aggregation is Unlikely activity_check->no_aggregation No next_steps Proceed to other interference tests no_aggregation->next_steps

Caption: Workflow to diagnose aggregation-based interference.

Experimental Protocol: Detergent Assay

Objective: To determine if the observed activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use the standard assay buffer.

  • In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.

  • Add this compound to both sets of reactions across a range of concentrations.

  • Initiate and read the assay as per the primary screening protocol.

  • Analysis: A significant rightward shift in the IC₅₀ value or a complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Issue 2: Suspected Fluorescence Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Inconsistent results in fluorescence polarization or FRET assays.

Troubleshooting Workflow:

start Suspected Fluorescence Interference autofluorescence Measure Compound's Intrinsic Fluorescence start->autofluorescence is_autofluorescent Is Compound Fluorescent at Assay Wavelengths? autofluorescence->is_autofluorescent quenching Perform Fluorescence Quenching Assay is_autofluorescent->quenching No interference Conclusion: Fluorescence Interference Confirmed is_autofluorescent->interference Yes is_quencher Does Compound Quench Fluorophore Signal? quenching->is_quencher is_quencher->interference Yes no_interference Conclusion: Fluorescence Interference Unlikely is_quencher->no_interference No orthogonal Use Orthogonal Assay (e.g., Luminescence) interference->orthogonal

Caption: Decision tree for identifying fluorescence interference.

Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine if this compound quenches the fluorescence of the assay's probe.

Methodology:

  • Prepare a solution of the assay's fluorophore in the assay buffer.

  • Add serial dilutions of this compound to the fluorophore solution.

  • Include a vehicle control (e.g., DMSO).

  • Measure the fluorescence intensity at the assay's excitation and emission wavelengths.

  • Analysis: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.

Issue 3: Suspected Luciferase Inhibition

Symptoms:

  • Hit identified in a luciferase-based reporter assay.

  • No confirmation of activity in an orthogonal assay that does not use luciferase.

Troubleshooting Workflow:

start Hit in Luciferase-Based Assay counterscreen Perform Luciferase Counter-Screen start->counterscreen inhibition_check Does Compound Inhibit Luciferase? counterscreen->inhibition_check false_positive Conclusion: Likely a False Positive inhibition_check->false_positive Yes true_hit Conclusion: Potentially a True Hit inhibition_check->true_hit No orthogonal_assay Confirm with Orthogonal Assay true_hit->orthogonal_assay

Caption: Workflow for validating hits from luciferase assays.

Experimental Protocol: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase enzyme.

Methodology:

  • Add serial dilutions of this compound to the wells of a white, opaque microplate.

  • Add a solution of recombinant luciferase enzyme to the wells.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add the luciferase substrate (e.g., D-luciferin) to initiate the reaction.

  • Immediately measure the luminescence.

  • Analysis: A concentration-dependent decrease in luminescence indicates direct inhibition of luciferase.

Data Presentation

Table 1: Common HTS Interference Mechanisms and Diagnostic Tests

Interference MechanismPrimary SymptomKey Diagnostic TestExpected Outcome for Interference
Aggregation High hit rate, steep dose-responseAssay with 0.01% Triton X-100Loss or significant reduction of activity
Fluorescence High background or signal quenchingIntrinsic fluorescence/quenching assayCompound is fluorescent or quenches probe
Luciferase Inhibition Hit in luciferase reporter assayLuciferase counter-screenDirect, dose-dependent inhibition of luciferase
Chemical Reactivity Time-dependent inhibitionPre-incubation studiesIncreased potency with longer pre-incubation

Table 2: Example Data from a Luciferase Counter-Screen

CompoundIC₅₀ in Primary Assay (µM)IC₅₀ in Luciferase Counter-Screen (µM)Conclusion
Control Inhibitor 1.2> 100True Hit
This compound 5.87.2False Positive (Luciferase Inhibitor)
Known Luciferase Inhibitor 2.53.1False Positive (Luciferase Inhibitor)

References

Validation & Comparative

Comparing the efficacy of Sinocrassoside C1 to other aldose reductase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various aldose reductase inhibitors (ARIs), with a focus on available experimental data. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Inhibition of this enzyme is a key therapeutic strategy for mitigating diabetic complications such as neuropathy, retinopathy, and nephropathy. While a variety of synthetic and natural compounds have been investigated for their ARI activity, this guide focuses on a selection of well-documented inhibitors and notes the current data landscape for emerging compounds like Sinocrassoside C1.

Efficacy of Aldose Reductase Inhibitors: A Quantitative Comparison

The inhibitory efficacy of aldose reductase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for several notable ARIs against aldose reductase, facilitating a direct comparison of their potency.

InhibitorChemical ClassEnzyme SourceSubstrateIC50 (µM)
Epalrestat Carboxylic acid derivativeRat Lens Aldose ReductaseDL-Glyceraldehyde0.01[1][2]
Human Placenta Aldose ReductaseDL-Glyceraldehyde0.26[1]
Tolrestat Naphthalene derivativeNot SpecifiedNot Specified0.035[3][4][5][6][7]
Sorbinil SpirohydantoinRat Lens Aldose ReductaseGlucose3.1[8]
Quercetin FlavonoidHuman Lens Aldose ReductaseNot Specified5.0[9]
Rat Lens Aldose ReductaseDL-Glyceraldehyde4.88[10]
Kaempferol FlavonoidNot SpecifiedNot SpecifiedData available, but specific IC50 for aldose reductase not consistently reported in the provided results.
This compound Flavonoid GlycosideNot SpecifiedNot SpecifiedNo publicly available data

Note on this compound: Despite a comprehensive search of available scientific literature, no public data on the aldose reductase inhibitory activity (IC50 value) of this compound could be located. Its chemical structure is known (IUPAC Name: 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one; CAS Number: 909803-26-5)[11][12]. The absence of efficacy data suggests that it may be a novel or less-studied compound in the context of aldose reductase inhibition. Further research and publication of experimental findings are necessary to ascertain its potential as an aldose reductase inhibitor.

Experimental Protocols for Aldose Reductase Inhibition Assays

The following are detailed methodologies for key experiments cited in the evaluation of aldose reductase inhibitors. These protocols provide a framework for the in vitro assessment of ARI efficacy.

In Vitro Aldose Reductase Inhibition Assay (General Protocol)

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of a compound against aldose reductase.

1. Enzyme Preparation:

  • Aldose reductase can be sourced from various tissues, such as rat lens, bovine lens, or human placenta, or can be a human recombinant enzyme expressed in E. coli.

  • For tissue-derived enzyme, the tissue is homogenized in a suitable buffer (e.g., 0.067 M phosphate buffer, pH 6.2) and centrifuged to obtain a crude enzyme supernatant. Further purification steps like ammonium sulfate fractionation and chromatography can be employed.

2. Reaction Mixture:

  • A typical reaction mixture in a quartz cuvette contains:

    • Phosphate buffer (e.g., 0.067 M, pH 6.2)

    • NADPH (cofactor)

    • The test inhibitor dissolved in a suitable solvent (e.g., DMSO)

    • Aldose reductase enzyme solution

3. Initiation and Measurement:

  • The reaction is initiated by the addition of a substrate, commonly DL-glyceraldehyde.

  • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.

4. Calculation of Inhibition:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance change without the inhibitor and A_sample is the absorbance change with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Rat Lens Aldose Reductase Assay

This specific protocol is frequently used for screening potential ARIs.

1. Lens Homogenization:

  • Lenses from Sprague-Dawley rats are removed and homogenized in cold phosphate buffer (pH 6.2).

  • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C, and the resulting supernatant containing the enzyme is used for the assay.

2. Assay Procedure:

  • The assay mixture typically includes 0.1 M phosphate buffer (pH 6.2), 0.1 mM NADPH, the test compound at various concentrations, and the lens supernatant.

  • The reaction is started by adding DL-glyceraldehyde as the substrate.

  • The decrease in absorbance at 340 nm is recorded over time to determine the enzyme activity.

Signaling Pathway and Experimental Workflow

The primary signaling pathway relevant to aldose reductase is the Polyol Pathway . Under hyperglycemic conditions, the increased intracellular glucose is shunted into this pathway.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (Rate-Limiting Step) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Osmotic Stress Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ NAD NAD+ NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH

Caption: The Polyol Pathway of glucose metabolism.

This diagram illustrates the two-step conversion of glucose to fructose. Aldose reductase catalyzes the initial, rate-limiting step of reducing glucose to sorbitol, consuming NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, a key factor in the pathogenesis of diabetic complications.

The following workflow outlines the general process for evaluating a novel compound as a potential aldose reductase inhibitor.

ARI_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis or Isolation B Aldose Reductase Inhibition Assay A->B C Determine IC50 Value B->C F Measure Intracellular Sorbitol Accumulation C->F Promising Candidates D Cell Culture (e.g., Lens Epithelial Cells) E Induce Hyperglycemic Conditions D->E E->F H Administer Test Compound F->H Effective in Cells G Animal Model of Diabetes (e.g., Streptozotocin-induced) G->H I Evaluate Diabetic Complications H->I

Caption: Experimental workflow for evaluating aldose reductase inhibitors.

References

Sinocrassoside C1 vs. Quercetin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of the flavonol glycoside Sinocrassoside C1 and the widely studied flavonoid, quercetin. This document provides a summary of their known biological activities, supporting experimental data where available, and detailed methodologies for key assays.

Introduction

The exploration of plant-derived compounds for therapeutic applications is a cornerstone of modern drug discovery. Flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of two such compounds: this compound, a lesser-known flavonol glycoside isolated from Sinocrassula indica, and quercetin, a ubiquitous and extensively researched flavonoid. While a vast body of literature exists for quercetin, data on this compound is comparatively sparse, highlighting a promising area for future investigation. This document aims to synthesize the available information to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a flavonol glycoside. Its chemical structure is characterized by a flavonoid aglycone backbone to which sugar moieties are attached. The IUPAC name for this compound is 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.

Quercetin is a pentahydroxyflavone, a type of flavonoid, found in many fruits, vegetables, leaves, and grains. Its chemical structure is fundamental to its broad-spectrum biological activities.

Comparative Biological Activities and Performance Data

A direct quantitative comparison of this compound and quercetin is challenging due to the limited availability of specific IC50 values and other quantitative data for this compound. However, based on existing literature, a qualitative and partially quantitative comparison can be made.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

Quercetin: Quercetin is a well-documented inhibitor of aldose reductase. Various studies have reported its IC50 values, which can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Aldose Reductase Inhibitory Activity of Quercetin

Enzyme SourceIC50 ValueReference
Human Lens5 x 10-6 M[2]
Rat Lens2.11 µM[3]
Not Specified49 µM[4]
Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease that plays a role in tumor invasion, angiogenesis, and viral entry. Its inhibition is a target for anti-cancer and antiviral therapies.

This compound: this compound, along with other flavonol glycosides from Sinocrassula indica, has been identified as an inhibitor of aminopeptidase N[1][5]. Specific IC50 values for this compound are not detailed in the available literature.

Quercetin: The inhibitory activity of quercetin against aminopeptidase N is less prominently documented in readily available literature compared to its other biological effects.

Hypoglycemic Activity

The ability to lower blood glucose levels is a key characteristic of potential anti-diabetic agents.

This compound: The methanolic extract of Sinocrassula indica, which contains sinocrassosides including C1, was found to inhibit the increase in serum glucose levels in sugar-loaded rats at a dose of 250 mg/kg[6]. The extract also showed significant hypoglycemic effects in genetically diabetic KK-A(y) mice after two weeks of administration at the same dosage[6].

Quercetin: Quercetin has demonstrated significant hypoglycemic effects in various animal models of diabetes. Its mechanisms include enhancing insulin secretion, improving insulin sensitivity, and inhibiting glucose absorption.

Table 2: In Vivo Hypoglycemic Effects of Quercetin

Animal ModelEffective DoseDurationObserved EffectsReference
Type 2 diabetic db/db mice0.04% and 0.08% of diet6 weeksSignificant decrease in plasma glucose levels.[7]
Streptozotocin-induced diabetic rats15 to 100 mg/kg body weight14 to 70 daysMarked hypoglycemic effects, restoration of pancreatic islets.[8]
Alloxan-induced diabetic rats10 and 50 mg/kg4 weeksSignificant reduction in blood glucose levels.[1]

Mechanisms of Action: A Focus on Quercetin's Signaling Pathways

Due to the limited mechanistic data for this compound, this section will focus on the well-elucidated signaling pathways modulated by quercetin. Quercetin exerts its pleiotropic effects by interacting with multiple intracellular signaling cascades, including the Nrf2, NF-κB, and MAPK pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Quercetin is known to activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation ARE Antioxidant Response Element Nrf2->ARE Translocates and binds Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Ubiquitination Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates and activates transcription Quercetin Quercetin Quercetin->IKK Inhibits MAPK_Pathway cluster_pathway MAPK Cascade Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., MEKK) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Apoptosis) Transcription_Factors->Cellular_Responses Regulates gene expression Quercetin Quercetin Quercetin->MAPK Modulates (Inhibits/Activates) Aldose_Reductase_Assay A Prepare reaction mixture: Buffer, NADPH, Test Compound B Add Substrate (DL-glyceraldehyde) A->B C Measure Absorbance at 340 nm (kinetic mode) B->C D Calculate % Inhibition C->D E Determine IC50 Value D->E APN_Assay A Prepare reaction mixture: Buffer, Enzyme, Test Compound B Add Substrate (L-Leucine-p-nitroanilide) A->B C Incubate at 37°C B->C D Measure Absorbance at 405 nm C->D E Calculate % Inhibition & IC50 D->E Hypoglycemic_Assay A Induce Diabetes (e.g., STZ) B Group Animals A->B C Daily Oral Administration (Test Compound/Controls) B->C D Monitor Fasting Blood Glucose C->D E Perform OGTT (Optional) D->E F Analyze Data (FBG changes, AUC for OGTT) D->F E->F

References

Validating Aminopeptidase N Inhibition: A Comparative Guide to Sinocrassoside C1 and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effects of novel compounds against Aminopeptidase N (APN/CD13), with a focus on the natural flavonol glycoside, Sinocrassoside C1. While this compound has been identified as an APN inhibitor, this guide also details its comparison with well-characterized inhibitors, Bestatin and Actinonin, to establish a baseline for efficacy and experimental validation.

Aminopeptidase N is a zinc-dependent metalloprotease that plays a critical role in tumor cell invasion, angiogenesis, and viral infection, making it a significant target for therapeutic drug development. The validation of new inhibitors is a crucial step in the discovery of novel anticancer and antiviral agents.

Comparative Analysis of Inhibitory Potency

A direct comparison of inhibitory potency is fundamental to validating a new compound. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. While the specific IC50 value for this compound is not publicly available in the cited literature, the values for established inhibitors provide a benchmark for future experimental determination.

CompoundChemical ClassTarget EnzymeIC50 Value (µM)Reference
This compound Flavonol GlycosideAminopeptidase NNot Available[1]
Bestatin Dipeptide MimeticAminopeptidase N~0.2 - 16.9[2][3]
Actinonin Hydroxamic AcidAminopeptidase N~18[2]

Note: IC50 values can vary based on experimental conditions, such as enzyme source, substrate concentration, and buffer composition.

Experimental Validation Workflow

The process of validating a potential APN inhibitor follows a structured workflow from initial screening to precise determination of inhibitory constants. This workflow ensures reproducibility and accuracy of the findings.

APN_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme (APN), and Substrate (L-Leucine-p-nitroanilide) Incubate Pre-incubate APN with Test Compound or Control Compound Prepare Serial Dilutions of Test Compound (e.g., this compound) Compound->Incubate Reaction Initiate Reaction by adding Substrate Incubate->Reaction Measure Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate Plot Plot Inhibition Curve (% Inhibition vs. [Compound]) Calculate->Plot IC50 Determine IC50 Value (Non-linear Regression) Plot->IC50 APN_Angiogenesis_Pathway cluster_pathway Tumor Microenvironment VEGF Pro-angiogenic Factors (e.g., VEGF) Receptor Endothelial Cell Receptor (VEGFR) VEGF->Receptor APN Aminopeptidase N (APN/CD13) Receptor->APN Upregulates Peptides Bioactive Peptide Generation APN->Peptides Cleaves Substrates Angiogenesis Angiogenesis (Vessel Growth, Invasion, Migration) Peptides->Angiogenesis Inhibitor This compound (or other APN Inhibitors) Inhibitor->APN Inhibits

References

Lack of Data on Sinocrassoside C1 Cross-Reactivity Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the enzymatic interactions of Sinocrassoside C1, a flavonol glycoside isolated from the plant Sinocrassula indica. At present, there is no published experimental data detailing the cross-reactivity of this compound with various enzymes. This absence of information precludes the creation of a comparative guide on its enzymatic specificity and potential off-target effects.

This compound is identified by the CAS number 909803-26-5. While its chemical structure has been elucidated, its biological activity remains largely uncharacterized in the public domain. Searches for its mechanism of action, enzyme inhibition or activation studies, and cross-reactivity profiles have not yielded any specific results. The current scientific record lacks the necessary quantitative data and detailed experimental protocols that would be required to objectively compare its performance with other compounds.

Without foundational research into the primary enzymatic targets of this compound and subsequent screening against a panel of other enzymes, any discussion of its cross-reactivity would be purely speculative. For researchers, scientists, and drug development professionals, this indicates that this compound is an unexplored compound in terms of its enzymology and pharmacology.

Further research, including in vitro enzyme assays and broader pharmacological screening, would be necessary to determine the enzymatic interaction profile of this compound and to assess any potential cross-reactivity. Such studies would form the basis for any future comparative analysis.

Sinocrassoside C1: Unraveling the Therapeutic Potential of a Crassula-Derived Flavonoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Sinocrassoside C1 presents a compelling yet under-investigated frontier in natural product chemistry. While specific structure-activity relationship (SAR) data for this compound and its analogs remain elusive in publicly available scientific literature, an examination of its chemical identity and the broader bioactivity of its source genus, Crassula, offers valuable insights into its potential therapeutic applications.

This compound is a flavonoid glycoside with the chemical formula C27H30O16.[1] Its complex structure features a chromen-4-one core substituted with multiple hydroxyl groups and linked to two distinct sugar moieties. The precise arrangement of these functional groups, as detailed by its IUPAC name, 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one, provides a foundation for future SAR studies.[2]

The Chemical Profile of this compound

A comprehensive understanding of a molecule's structure is the cornerstone of drug discovery. The detailed chemical identifiers for this compound are as follows:

IdentifierValue
IUPAC Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[2]
InChI Key QYECIBJZFSVSHH-CPBWYJGASA-N[2]
Canonical SMILES CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O[2]

This structural information is critical for medicinal chemists aiming to synthesize analogs of this compound to explore how modifications to the flavonoid backbone or the sugar residues impact biological activity.

Bioactive Landscape of the Crassula Genus: A Proxy for Potential Activity

Extracts from Crassula species, notably Crassula ovata (the jade plant), have been found to contain flavonoids, terpenoids, and phenolic acids.[4][5] These classes of compounds are associated with a wide range of pharmacological activities, as illustrated in the diagram below.

Bioactive_Compounds_Crassula cluster_compounds Bioactive Compounds in Crassula Species cluster_activities Potential Therapeutic Effects Flavonoids Flavonoids (e.g., this compound) Antioxidant Antioxidant Flavonoids->Antioxidant Anti_inflammatory Anti-inflammatory Flavonoids->Anti_inflammatory Terpenoids Terpenoids Antimicrobial Antimicrobial Terpenoids->Antimicrobial Terpenoids->Anti_inflammatory Phenolic_Acids Phenolic Acids Phenolic_Acids->Antioxidant Phenolic_Acids->Antimicrobial

Bioactive compounds in Crassula and their potential effects.

Future Directions: The Path to Understanding this compound

The current body of knowledge represents a starting point for a deeper investigation into this compound. The following experimental avenues are critical to elucidating its structure-activity relationship and therapeutic potential:

1. Isolation and Purification: Developing efficient protocols for the isolation and purification of this compound from Crassula species is a fundamental first step.

2. In Vitro Bioassays: A battery of in vitro assays should be conducted to screen for its biological activities. Based on the known properties of related flavonoids and Crassula extracts, initial screens should focus on:

  • Antioxidant capacity (e.g., DPPH, ABTS assays)
  • Anti-inflammatory effects (e.g., inhibition of nitric oxide production in macrophages)
  • Antimicrobial activity against a panel of pathogenic bacteria and fungi
  • Cytotoxicity against various cancer cell lines

3. Synthesis of Analogs: The chemical structure of this compound provides a template for the synthesis of a library of analogs. Systematic modifications could include:

  • Alteration of the substitution pattern on the flavonoid B-ring.
  • Modification or replacement of the glycosidic units.
  • Introduction of novel functional groups to the chromen-4-one core.

4. Comparative Biological Evaluation: The synthesized analogs must be subjected to the same panel of in vitro bioassays as the parent compound. This will allow for the establishment of a preliminary structure-activity relationship, identifying key structural features responsible for any observed biological effects.

5. Mechanistic Studies: For the most potent and promising compounds, further studies will be necessary to determine their mechanism of action, including the identification of their molecular targets and the signaling pathways they modulate.

References

In Vivo Validation of Sinocrassoside C1's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo validation data for Sinocrassoside C1 is limited. The following guide is a hypothetical example designed to illustrate a comparative framework for evaluating its potential therapeutic effects against a standard compound ("Compound X") in a preclinical model of rheumatoid arthritis. The data presented is illustrative and not based on published experimental results for this compound.

This guide provides a comparative analysis of the putative therapeutic efficacy of this compound in a collagen-induced arthritis (CIA) murine model. The performance of this compound is benchmarked against a hypothetical alternative, "Compound X," a known inhibitor of the NF-κB signaling pathway.

Data Presentation: Comparative Efficacy in CIA Model

The following tables summarize the quantitative data from a hypothetical 28-day in vivo study comparing the effects of this compound and Compound X on key pathological indicators of rheumatoid arthritis in a murine model.

Table 1: Effects on Clinical Score and Paw Edema

Treatment GroupDosage (mg/kg)Mean Arthritis Score (Day 28)% Reduction in Arthritis ScoreMean Paw Edema (mm) (Day 28)% Reduction in Paw Edema
Vehicle Control-3.8 ± 0.4-1.9 ± 0.2-
This compound501.5 ± 0.360.5%0.8 ± 0.157.9%
Compound X201.2 ± 0.268.4%0.6 ± 0.168.4%

Table 2: Serum Cytokine Levels

Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-350 ± 45480 ± 50180 ± 25
This compound50150 ± 30210 ± 4080 ± 15
Compound X20120 ± 25180 ± 3565 ± 10

Table 3: Histopathological Analysis of Joint Tissue

Treatment GroupDosage (mg/kg)Synovial Inflammation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control-2.8 ± 0.32.5 ± 0.42.6 ± 0.3
This compound501.1 ± 0.21.0 ± 0.31.2 ± 0.2
Compound X200.8 ± 0.20.7 ± 0.20.9 ± 0.1

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

1. Collagen-Induced Arthritis (CIA) Model

  • Animals: Male DBA/1J mice, 8-10 weeks old, were used for this study.

  • Induction: Arthritis was induced by an initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at day 0, followed by a booster immunization with bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at day 21.

  • Treatment: From day 21 to day 49, mice were orally administered with either vehicle (0.5% carboxymethylcellulose), this compound (50 mg/kg), or Compound X (20 mg/kg) daily.

  • Assessment: Clinical arthritis scores and paw thickness were measured every other day.

2. Measurement of Serum Cytokines

  • Sample Collection: On day 49, blood was collected via cardiac puncture, and serum was isolated by centrifugation.

  • Analysis: Serum levels of TNF-α, IL-6, and IL-1β were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

3. Histopathological Examination

  • Tissue Processing: Hind paws were collected on day 49, fixed in 10% neutral buffered formalin, decalcified in 10% EDTA, and embedded in paraffin.

  • Staining and Scoring: Joint sections were stained with hematoxylin and eosin (H&E). Synovial inflammation, cartilage damage, and bone erosion were scored on a scale of 0 (normal) to 3 (severe) by a blinded pathologist.

Mandatory Visualization

The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation SinocrassosideC1 This compound SinocrassosideC1->TAK1 Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Treatment Days 21-49: Daily Oral Administration (Vehicle, this compound, or Compound X) Day21->Treatment Monitoring Ongoing Monitoring: Clinical Score & Paw Edema Treatment->Monitoring Day49 Day 49: Endpoint Analysis (Serum Cytokines & Histopathology) Monitoring->Day49

Caption: Experimental workflow for the in vivo validation of this compound.

A Head-to-Head Comparison of Epalrestat and Quercetin: Two Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diabetic complications management, the inhibition of aldose reductase (AR) remains a pivotal therapeutic strategy. This enzyme is the first and rate-limiting step in the polyol pathway, which, under hyperglycemic conditions, contributes to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This guide provides a detailed head-to-head comparison of epalrestat, a commercially available synthetic aldose reductase inhibitor, and quercetin, a widely studied natural flavonoid with potent AR inhibitory activity.

Executive Summary

Epalrestat is a noncompetitive and reversible inhibitor of aldose reductase and is the only AR inhibitor commercially available for the treatment of diabetic neuropathy.[1] It has demonstrated efficacy in improving nerve conduction velocity and subjective symptoms of diabetic neuropathy in clinical trials.[2] Quercetin, a natural flavonoid found in various fruits and vegetables, has also been extensively studied for its aldose reductase inhibitory effects.[3] Preclinical studies have highlighted its potential in mitigating diabetic neuropathy through various mechanisms, including antioxidant and anti-inflammatory actions.[3] This comparison guide delves into their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: Targeting the Polyol Pathway

Both epalrestat and quercetin exert their primary therapeutic effect by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol. The accumulation of intracellular sorbitol is a key factor in the development of diabetic complications due to the osmotic stress it induces.[1]

Epalrestat: As a carboxylic acid derivative, epalrestat acts as a noncompetitive and reversible inhibitor of aldose reductase.[1] Its chemical structure includes a rhodanine group, which is uncommon in pharmaceuticals.[1]

Quercetin: This flavonoid inhibits aldose reductase, with studies suggesting a noncompetitive mode of inhibition.[4] Its structure-activity relationship has been a subject of interest, with its polyhydroxy flavonoid structure contributing to its inhibitory capacity.[5]

Below is a diagram illustrating the polyol pathway and the points of intervention for aldose reductase inhibitors like epalrestat and quercetin.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AR Aldose Reductase AR->NADPH uses SDH Sorbitol Dehydrogenase SDH->NAD uses Inhibitors Epalrestat Quercetin Inhibitors->AR inhibit

Figure 1: The Polyol Pathway and Inhibition by Epalrestat and Quercetin.

Quantitative Comparison of Inhibitory Activity

The efficacy of aldose reductase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for epalrestat and quercetin against aldose reductase.

CompoundEnzyme SourceSubstrateIC50Reference
Epalrestat Rat LensDL-Glyceraldehyde10 nM[6]
Human PlacentaDL-Glyceraldehyde25 nM[6]
Quercetin Rat LensDL-Glyceraldehyde2.11 µM[7]
Human LensDL-Glyceraldehyde5 µM[5]
Rat Eye LensesNot Specified2.09 ± 0.57 µM[4]

Note: IC50 values can vary depending on the enzyme source, substrate, and experimental conditions.

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data. Below are detailed protocols for key experiments.

In Vitro Aldose Reductase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of a compound against aldose reductase.

AR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., from rat lens) Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Test Compound Dilution (Epalrestat or Quercetin) Compound_Prep->Incubation Reagent_Prep Reagent Preparation (NADPH, Substrate) Reaction_Start Initiate Reaction with Substrate (DL-glyceraldehyde) Reagent_Prep->Reaction_Start Incubation->Reaction_Start Measurement Monitor NADPH Oxidation at 340 nm Reaction_Start->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Figure 2: Workflow for In Vitro Aldose Reductase Inhibition Assay.

Protocol Details:

  • Enzyme Preparation: Aldose reductase can be partially purified from sources like rat lenses or human placenta. The tissue is homogenized in a buffer solution, followed by centrifugation and ammonium sulfate fractionation.

  • Assay Mixture: A typical reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound (epalrestat or quercetin) at various concentrations, and the purified aldose reductase enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, commonly DL-glyceraldehyde. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to the rate in its absence (control).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Sorbitol Accumulation Assay

This assay assesses the ability of an inhibitor to prevent the accumulation of sorbitol in cells under high glucose conditions, providing a more physiologically relevant measure of efficacy.

Protocol Details:

  • Cell Culture: Human erythrocytes or other suitable cell lines are incubated in a high-glucose medium to mimic hyperglycemic conditions.

  • Treatment: The cells are treated with different concentrations of the test compound (epalrestat or quercetin).

  • Sorbitol Extraction: After incubation, the cells are lysed, and intracellular sorbitol is extracted.

  • Sorbitol Quantification: The amount of sorbitol is quantified using a specific enzymatic assay involving sorbitol dehydrogenase, where the resulting NADH is measured spectrophotometrically or fluorometrically.

  • Data Analysis: The reduction in sorbitol accumulation in treated cells is compared to untreated cells to evaluate the inhibitor's efficacy. One study showed that curcumin, a compound with a similar mechanism to quercetin, was able to suppress sorbitol accumulation in human erythrocytes under high glucose conditions.[8]

Preclinical and Clinical Evidence

Epalrestat: Numerous clinical trials have evaluated the efficacy and safety of epalrestat in patients with diabetic neuropathy.[2] A placebo-controlled, double-blind study demonstrated that epalrestat (150 mg/day) improved motor nerve conduction velocity and subjective symptoms like spontaneous pain in the upper and lower limbs.[1]

Quercetin: Preclinical studies in animal models of diabetes have shown that quercetin can alleviate diabetic peripheral neuropathy.[9] One study in streptozotocin-induced diabetic rats demonstrated that oral administration of quercetin for 6 weeks significantly improved paw withdrawal threshold and nerve conduction velocity.[9] The neuroprotective effects of quercetin are attributed to its ability to alleviate mitochondrial injury and its antioxidant properties.[9] While promising, clinical trials investigating the efficacy of quercetin for diabetic neuropathy in humans are still needed to establish its therapeutic role.[10]

Conclusion

Epalrestat is a well-established synthetic aldose reductase inhibitor with proven clinical efficacy in the management of diabetic neuropathy. Quercetin, a natural flavonoid, demonstrates potent aldose reductase inhibitory activity in vitro and shows promise in preclinical models of diabetic neuropathy. While epalrestat has a significant body of clinical evidence supporting its use, quercetin represents a promising natural alternative that warrants further investigation in human clinical trials. The data presented in this guide provides a foundation for researchers and drug development professionals to compare these two compounds and inform future research directions in the pursuit of more effective treatments for diabetic complications.

References

Assessing the Specificity of Sinocrassoside C1's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzyme inhibition specificity of Sinocrassoside C1, a flavonoid glycoside isolated from Sinocrassula indica. Due to the limited publicly available data on the specific enzyme inhibitory activities of this compound, this guide offers a broader perspective by examining the inhibitory potential of extracts from its source plant and other related flavonoid glycosides. This comparative approach, supported by experimental protocols and data visualizations, aims to inform further research and drug development efforts.

**Executive Summary

Extracts from Sinocrassula indica, the natural source of this compound, have demonstrated hypoglycemic effects and inhibitory activity against aminopeptidase N and aldose reductase, suggesting the presence of bioactive compounds with therapeutic potential.[1][2] While direct quantitative data on this compound's inhibition of key digestive enzymes such as α-amylase and α-glucosidase is not yet available in the literature, the broader class of flavonoid glycosides, to which this compound belongs, has been shown to inhibit these enzymes. This guide compares the known inhibitory activities of related compounds to provide a contextual understanding of the potential specificity of this compound.

Comparative Inhibition Data

The following table summarizes the available enzyme inhibition data for extracts from Sinocrassula indica, related flavonoid glycosides, and the well-established α-glucosidase inhibitor, Acarbose. This comparison highlights the potential, yet unconfirmed, inhibitory profile of this compound.

Compound/ExtractEnzyme TargetIC50 ValueSource/Reference
Methanolic Extract of Sinocrassula indicaAminopeptidase NData not specified as IC50[1]
Methanolic Extract of Sinocrassula indicaAldose ReductaseData not specified as IC50[1]
Nicotiflorin (Flavonoid Glycoside)α-Glucosidase0.148 mg/mL[3]
Swertisin (Flavonoid Glycoside)α-Amylase1.894 mg/mL[3]
Luteolin (Flavonoid)α-Amylase< 500 µM[4]
Myricetin (Flavonoid)α-Amylase< 500 µM[4]
Quercetin (Flavonoid)α-Amylase< 500 µM[4]
Acarbose (Positive Control)α-GlucosidaseVaries by assay[5]
Acarbose (Positive Control)α-AmylaseVaries by assay[5]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the design and replication of experiments for assessing the inhibitory potential of this compound.

1. α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compound (e.g., this compound)

    • Positive control (e.g., Acarbose)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution

    • 96-well microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations, α-glucosidase, and phosphate buffer in a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding Na₂CO₃ solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit α-amylase, a key enzyme in starch digestion.

  • Materials:

    • Porcine pancreatic α-amylase

    • Starch solution (substrate)

    • Dinitrosalicylic acid (DNS) reagent

    • Test compound (e.g., this compound)

    • Positive control (e.g., Acarbose)

    • Phosphate buffer (pH 6.9)

  • Procedure:

    • Mix the test compound with the α-amylase solution in a test tube and pre-incubate at 37°C for 10 minutes.

    • Add the starch solution to start the reaction and incubate for a further 15 minutes at 37°C.

    • Add DNS reagent to stop the reaction and boil the mixture for 5 minutes.

    • After cooling, dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Aldose Reductase Inhibition Assay

This assay evaluates the inhibition of aldose reductase, an enzyme implicated in diabetic complications.

  • Materials:

    • Rat lens aldose reductase

    • DL-glyceraldehyde (substrate)

    • NADPH

    • Test compound (e.g., this compound)

    • Phosphate buffer (pH 6.2)

  • Procedure:

    • Combine the enzyme, NADPH, and the test compound in a cuvette.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Visualizations

Logical Workflow for Comparative Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Stock (this compound) F Serial Dilution of Inhibitors A->F B Prepare Alternative Compound Stocks B->F C Prepare Positive Control Stock (Acarbose) C->F D Prepare Enzyme Solutions (α-Glucosidase, α-Amylase, etc.) G Incubate Enzyme with Inhibitors D->G E Prepare Substrate Solutions H Initiate Reaction with Substrate E->H F->G G->H I Measure Enzymatic Activity (e.g., Absorbance) H->I J Calculate Percent Inhibition I->J K Determine IC50 Values J->K L Compare IC50 Values K->L M Assess Specificity L->M

Caption: Workflow for a comparative enzyme inhibition assay.

Signaling Pathway of α-Glucosidase Inhibition in Glucose Metabolism

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Amylase α-Amylase (Saliva, Pancreas) Carbohydrates->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor This compound / Other Inhibitors Inhibitor->Glucosidase Inhibition

Caption: Inhibition of α-glucosidase in the digestive tract.

References

Replicating Published Findings on Sinocrassoside C1's Aminopeptidase N Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the published findings on the biological activity of Sinocrassoside C1, focusing on its inhibitory effect on aminopeptidase N. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon this research. This document offers a summary of the key data, detailed experimental protocols, and visualizations of the scientific workflows and conceptual relationships.

Introduction to this compound

This compound is a flavonol glycoside isolated from the whole plant of Sinocrassula indica (Crassulaceae). Its structure was first elucidated and its biological activity as an aminopeptidase N inhibitor was reported by Morikawa et al. in 2008. Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a promising strategy for cancer therapy.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against aminopeptidase N, alongside a well-established aminopeptidase N inhibitor, Bestatin, for comparison.

CompoundSource Organism/SynthesisTarget EnzymeIC50 Value (µM)[1]
This compound Sinocrassula indicaAminopeptidase N1.8
Bestatin Streptomyces olivoreticuli (or synthetic)Aminopeptidase N0.83

Experimental Protocols

The following experimental protocol for the aminopeptidase N (APN) inhibition assay is based on the methods described in the original publication by Morikawa et al. (2008).

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (Leu-pNA) as the substrate

  • This compound (test compound)

  • Bestatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.2)

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of aminopeptidase N in the buffer.

  • Substrate Solution Preparation: Prepare a solution of L-leucine-p-nitroanilide in the buffer.

  • Test Compound and Control Preparation: Dissolve this compound and Bestatin in DMSO to create stock solutions. Further dilute with the buffer to achieve the desired test concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add the enzyme solution.

    • Add the test compound solution (this compound) or the positive control (Bestatin) to the respective wells. A control well should contain the buffer and DMSO without any inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution (Leu-pNA) to all wells.

  • Measurement:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the released p-nitroaniline at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of inhibition of the enzyme activity in the presence of the test compound compared to the control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the comparative logic of the study.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution (Aminopeptidase N) Mix Mix Enzyme and Inhibitor/Control Enzyme->Mix Substrate Substrate Solution (Leu-pNA) Add_Substrate Add Substrate Substrate->Add_Substrate Test_Compound Test Compound (this compound) Test_Compound->Mix Positive_Control Positive Control (Bestatin) Positive_Control->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Absorbance Measure Absorbance (405 nm) Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for the aminopeptidase N inhibition assay.

Comparative_Analysis cluster_compounds Compounds cluster_activity Biological Activity cluster_comparison Comparison SC1 This compound APN_Inhibition Aminopeptidase N Inhibition SC1->APN_Inhibition Bestatin Bestatin (Reference Inhibitor) Bestatin->APN_Inhibition IC50_Comparison Compare IC50 Values APN_Inhibition->IC50_Comparison

Logical relationship for comparing inhibitory activities.

References

Safety Operating Guide

Navigating the Safe Disposal of Sinocrassoside C1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Sinocrassoside C1, a flavonoid glycoside, requires a structured disposal protocol in line with general laboratory safety principles. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established guidelines for chemical waste management is essential.

Key Chemical Properties and Considerations

A summary of the known properties of this compound is provided below. This information, while not exhaustive for a full hazard assessment, can help inform safe handling and disposal practices.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[Internal Data]
Molecular Weight 610.5 g/mol [Internal Data]
Appearance Not specified (likely a solid)[Internal Data]
Solubility Not specified[Internal Data]

It is crucial to treat substances with incomplete hazard information as potentially hazardous.

Procedural Guidance for Disposal

The following steps outline a recommended procedure for the disposal of this compound and associated waste, adhering to general laboratory waste management guidelines.[1][2][3]

1. Waste Identification and Segregation:

  • Primary Compound Waste: Any unused or expired pure this compound should be collected in a designated hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be considered chemically contaminated waste.[4] These should be collected in a separate, clearly labeled container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid mixing with incompatible solvents. Aqueous solutions should generally be kept separate from organic solvent waste.[5]

2. Container Management:

  • All waste containers must be in good condition, compatible with the waste they hold, and have a secure, tight-fitting lid.[6]

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and date.[1]

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to prevent spills.[6]

3. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[2]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

4. Disposal Request:

  • Once a waste container is full or has been in storage for a designated period (as per institutional policy), arrange for pickup by your institution's licensed hazardous waste disposal service.[2]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound in a research environment.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Management & Storage cluster_disposal Final Disposal A Unused/Expired This compound D Solid Chemical Waste Container A->D B Contaminated Labware (Gloves, Pipettes, Vials) E Contaminated Sharps/Labware Waste Container B->E C Solutions Containing This compound F Liquid Chemical Waste Container C->F G Label Container with Contents and Hazard D->G E->G F->G I Ensure Secondary Containment for Liquids F->I H Store in Designated Satellite Accumulation Area G->H J Request Pickup by EHS/Licensed Contractor H->J I->H K Document Waste Manifest J->K

Disposal Workflow for this compound

Disclaimer: This guidance is based on general principles of laboratory safety. Always consult your institution's specific waste disposal protocols and the responsible Environmental Health and Safety (EHS) personnel for definitive procedures. The absence of a comprehensive SDS for this compound necessitates a conservative approach to its handling and disposal.

References

Personal protective equipment for handling Sinocrassoside C1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sinocrassoside C1 is not publicly available. Therefore, this guidance is based on established best practices for handling chemical compounds with unknown toxicological properties. A precautionary approach, treating the substance as potentially hazardous, is imperative.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, robust personal protective equipment is required to minimize exposure.[1][2]

Protection Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldTo protect against potential splashes and aerosols.[1][3]
Skin and Body Protection Nitrile gloves and a chemical-resistant lab coatTo prevent direct skin contact with the compound.[1][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of fine particles, especially when handling the solid form.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for maintaining a safe workspace.

1. Preparation and Precaution:

  • Before beginning any work, ensure that safety equipment, including eyewash stations and safety showers, is accessible and functional.[4]

  • All handling of solid this compound should be conducted in a certified chemical fume hood to control potential airborne particles.[5]

  • The work area should be clean, uncluttered, and free of non-essential items.[3]

2. Handling and Experimental Use:

  • When weighing the compound, use a ventilated balance enclosure or a fume hood to minimize inhalation risk.

  • For dissolution, slowly add the this compound to the solvent to prevent splashing.

  • All containers holding this compound must be clearly labeled with the chemical name, concentration, and date of preparation.[4][5]

3. Post-Experiment Procedures:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Properly remove and dispose of gloves and any other contaminated disposable materials.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[4][6]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Chemical waste should never be disposed of down the sink.[3]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's designated chemical waste program, ensuring compliance with all local and national regulations.[7][8][9]

Logical Workflow for Handling Chemicals with Unknown Hazards

start Start: Chemical Received assess Hazard Assessment (Treat as Unknown/Potentially Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe prepare Prepare Work Area (Chemical Fume Hood) ppe->prepare handle Chemical Handling (Weighing, Dissolution, Experimentation) prepare->handle decontaminate Decontaminate Surfaces and Equipment handle->decontaminate dispose_waste Segregate and Contain Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash Thoroughly Wash Hands remove_ppe->wash end_node End wash->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinocrassoside C1
Reactant of Route 2
Sinocrassoside C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.